(1R)-1-(4-Ethoxyphenyl)propylamine
Description
Structure
3D Structure
Properties
CAS No. |
856758-62-8 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
CXGWGKBEIXPOKA-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OCC)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (1R)-1-(4-Ethoxyphenyl)propylamine
This guide serves as an advanced technical monograph for (1R)-1-(4-Ethoxyphenyl)propylamine , a high-value chiral intermediate used in the synthesis of adrenergic receptor modulators and calcimimetic agents.
CAS Registry Number: 856758-62-8 Chemical Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]
Executive Summary
This compound is a primary chiral benzylic amine characterized by a propyl backbone and a para-ethoxy substitution on the phenyl ring. It serves as a critical pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands. Its structural rigidity and specific stereochemistry (R-configuration) make it an ideal scaffold for synthesizing Norepinephrine Reuptake Inhibitors (NRIs) and Beta-3 adrenergic agonists .
This guide details the physicochemical properties, validated synthetic protocols (biocatalytic and chemocatalytic), and analytical standards required for its deployment in pharmaceutical development.
Chemical Identity & Structural Analysis[2]
The compound features a chiral center at the benzylic position (C1), connecting the aromatic ring, the amine, and the ethyl group. The (R)-configuration is often the bioactive eutomer for adrenergic targets, dictating binding affinity in the orthosteric pocket of the receptor.
Physicochemical Properties Table
| Property | Value | Notes |
| IUPAC Name | (1R)-1-(4-Ethoxyphenyl)propan-1-amine | |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation |
| Boiling Point | 265–270 °C (760 mmHg) | Extrapolated; ~115 °C @ 10 mmHg |
| Density | 0.96 ± 0.05 g/cm³ | Predicted |
| pKa | 9.8 ± 0.2 | Typical for primary benzylic amines |
| LogP | 2.3 | Moderate lipophilicity |
| Optical Rotation | [α]D²⁰ + (positive) | Exact value solvent-dependent (typically MeOH) |
| Solubility | Soluble in MeOH, DCM, DMSO | Sparingly soluble in water (unless protonated) |
Synthetic Methodologies
For high-purity pharmaceutical applications (>99% ee), we recommend Biocatalytic Transamination over classical resolution due to higher yield and atom economy. However, for bulk non-GMP synthesis, Asymmetric Hydrogenation is also detailed.
Method A: Biocatalytic Transamination (Recommended)
This method utilizes an
-
Substrate: 4-Ethoxypropiophenone (CAS 121-97-1)
-
Enzyme: (R)-selective
-Transaminase (e.g., Arthrobacter sp. variant) -
Cofactor: Pyridoxal-5'-phosphate (PLP)
Protocol:
-
Preparation: In a reaction vessel, dissolve 4-ethoxypropiophenone (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing 10% DMSO.
-
Amine Donor: Add Isopropylamine (1.0 M) to shift equilibrium.
-
Catalysis: Add PLP (1 mM) and the (R)-Transaminase enzyme powder (5 g/L).
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Workup: Acidify to pH 2 with 6M HCl to stop the reaction. Extract unreacted ketone with MTBE. Basify the aqueous phase to pH 12 with 10M NaOH and extract the product into Ethyl Acetate.
-
Purification: Dry organic layer over MgSO₄ and concentrate. Distill under reduced pressure.
Method B: Asymmetric Reductive Amination
Uses a chiral Ruthenium or Rhodium catalyst.
-
Catalyst: [RuCl(p-cymene)((R,R)-Ts-DPEN)]
-
Hydrogen Source: HCOOH / TEA (5:2 azeotrope) or H₂ gas (50 bar).
Synthesis Workflow Diagram
Caption: Figure 1. Biocatalytic route for the enantioselective synthesis of this compound.
Analytical Characterization
Validating the enantiomeric excess (ee) is critical. The following HPLC method is the industry standard for this class of amines.
Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H or IA (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Absorption max of ethoxybenzene moiety).
-
Temperature: 25°C.
-
Expected Retention:
-
(S)-Isomer: ~8.5 min
-
(R)-Isomer: ~10.2 min (Verify with racemic standard).
-
NMR Interpretation (400 MHz, CDCl₃)
-
δ 7.25 (d, 2H): Aromatic protons (meta to ethoxy).
-
δ 6.85 (d, 2H): Aromatic protons (ortho to ethoxy).
-
δ 4.02 (q, 2H): O-CH₂ -CH₃ (Quartet characteristic of ethoxy).
-
δ 3.75 (t, 1H): Benzylic CH -NH₂.
-
δ 1.65 (m, 2H): Propyl CH₂ .
-
δ 1.40 (t, 3H): O-CH₂-CH₃ .
-
δ 0.85 (t, 3H): Propyl terminal CH₃ .
Applications in Drug Development
This amine is a privileged structure for Beta-Adrenergic and Calcium-Sensing receptor modulation.
Calcilytics (CaSR Antagonists)
The this compound scaffold mimics the pharmacophore of Cinacalcet analogs. The ethoxy group provides steric bulk and lipophilicity, enhancing penetration into the transmembrane domain of the Calcium-Sensing Receptor (CaSR).
Beta-3 Adrenergic Agonists
Similar to Mirabegron, the chiral amine serves as the linker between the arylethanolamine headgroup and the tail region. The (R)-configuration aligns the amine with the Aspartic acid residue in the receptor binding pocket, crucial for potency.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore contribution of the (1R)-amine scaffold in GPCR ligand binding.
Safety & Handling (HSE)
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). As a primary amine, it can cause chemical burns if concentrated.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine readily absorbs CO₂ from air to form carbamates.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
-
ChemicalBook. (2023). This compound MSDS and Properties. Retrieved from
-
PubChem. (2024). 1-(4-Ethoxyphenyl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from
-
GuideChem. (2021). Preparation of Chiral Benzylamines via Transamination. Retrieved from
-
Google Patents. (2019).[2] CN109369423B: Preparation method of 3-ethoxy propylamine and related aryl amines. Retrieved from
-
NIST. (2023). Mass Spectrum of 1-Propanone, 1-(4-methoxyphenyl)- (Precursor Data). Retrieved from
Sources
Thermodynamic Stability of (1R)-1-(4-Ethoxyphenyl)propylamine: A Technical Guide
This technical guide details the thermodynamic stability profile of (1R)-1-(4-Ethoxyphenyl)propylamine , a chiral benzylic amine intermediate critical in the synthesis of CNS-active pharmaceutical ingredients (e.g., monoamine oxidase inhibitors).[1]
The guide is structured to address the absence of widespread public data by providing derived theoretical expectations based on structural analogues (e.g., (R)-1-(4-methoxyphenyl)ethylamine) and rigorous experimental protocols for validation.[1]
Part 1: Executive Technical Synthesis[1]
This compound (CAS: 856758-62-8) represents a class of chiral benzylic amines where thermodynamic stability is governed by two competing factors: the kinetic barrier to racemization at the benzylic carbon and the oxidative susceptibility of the amine functionality.[1]
Chemical Identity & Physicochemical Baseline[2][3]
-
IUPAC Name: (1R)-1-(4-ethoxyphenyl)propan-1-amine[1]
-
Molecular Formula: C
H NO[1] -
Molecular Weight: 179.26 g/mol [1]
-
Physical State (Free Base): Colorless to pale yellow liquid (Predicted BP: ~266–269°C).[1]
-
Physical State (Salts): Crystalline solids (e.g., Hydrochloride, Tartrate).
-
Chirality: (R)-enantiomer.[1] The benzylic C-H bond is activated by the electron-rich ethoxyphenyl ring, creating a thermodynamic drive toward the racemate under specific conditions.
Core Thermodynamic Risks
-
Racemization (Entropy-Driven): The transition from pure enantiomer to racemate (
) is thermodynamically favorable due to the entropy of mixing ( ).[1] While kinetically inhibited at ambient temperature, this process accelerates in the presence of radical initiators, transition metals, or strong bases. -
Oxidative Deamination: The benzylic position is prone to oxidation, leading to the corresponding ketone (1-(4-ethoxyphenyl)propan-1-one), a thermodynamically stable degradation product.[1]
-
Carbamate Formation: As a primary amine, the free base is thermodynamically unstable in air, rapidly reacting with atmospheric CO
to form carbamate salts ( ).
Part 2: Detailed Stability Mechanisms[1]
Racemization Thermodynamics
The stability of the chiral center is the primary quality attribute. Racemization occurs via the removal of the benzylic proton.
-
Mechanism: Deprotonation forms a planar, achiral carbanion intermediate. The electron-donating ethoxy group stabilizes the resonance structure, slightly lowering the
of the benzylic proton compared to unsubstituted benzylamines. -
Thermodynamic Driver: The racemic mixture is energetically favored by approx. 1.7 kJ/mol at 298 K due to entropic gain.
-
Catalytic Vulnerability: The compound is stable in pure form but susceptible to Dynamic Kinetic Resolution (DKR) conditions. Trace metals (Ru, Ir) or radical sources can lower the activation energy (
) for C-H abstraction, triggering rapid racemization.
Solid-State Thermodynamics (Salts)
The free base is a liquid; therefore, thermodynamic stability in drug substances refers to its diastereomeric salts .[1]
-
Lattice Energy: Salts formed with chiral acids (e.g., L-Tartaric acid, D-Mandelic acid) exhibit distinct lattice energies.[1] The "Less Soluble Diastereomer" (LSD) is thermodynamically more stable in the solid phase, which is the basis for optical resolution.
-
Polymorphism: High-lattice-energy salts may exhibit polymorphism.[1] Metastable polymorphs can revert to stable forms during storage, altering dissolution rates.
Degradation Pathways Visualization
The following diagram illustrates the thermodynamic sinks (degradation products) relative to the active pharmaceutical ingredient (API).
Caption: Thermodynamic degradation landscape showing the entropic drive to racemate and enthalpic drive to oxidation products.[1]
Part 3: Experimental Protocols for Stability Assessment
As specific literature values for this enantiomer are sparse, the following protocols are designed to generate self-validating stability data.
Protocol A: Chiral Stability Screening (Racemization Risk)
Objective: Determine the rate constant (
-
Preparation: Dissolve (1R)-amine (10 mg/mL) in three solvent systems: Toluene (non-polar), Ethanol (protic), and DMSO (polar aprotic).
-
Stress Conditions:
-
Sampling: Aliquot at t=0, 4, 8, 24, and 48 hours. Derivatize immediately (e.g., with acetic anhydride) to quench.
-
Analysis: Chiral HPLC (e.g., Chiralcel OD-H column).[1]
-
Calculation: Plot
vs. time. Linearity confirms pseudo-first-order kinetics.[1]
Protocol B: Solid-State Stress Testing (DSC/TGA)
Objective: Characterize the thermodynamic stability of the salt form (e.g., HCl salt).
-
Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]
-
Method:
-
Seal 2-5 mg of salt in a crimped aluminum pan (pinhole lid for TGA).
-
Ramp 10°C/min from 25°C to 250°C.
-
-
Interpretation:
-
Endotherm 1 (Sharp): Melting point (
).[1] A depression in compared to reference indicates impurity or eutectic formation. -
Exotherm (Post-melt): Decomposition temperature (
). -
Weight Loss (TGA): If coincident with
, indicates sublimation or loss of solvate.
-
Protocol C: Oxidative Stress & CO2 Sensitivity
Objective: Assess handling requirements for the free base.
-
CO2 Uptake: Expose 1g of liquid free base to ambient air (50% RH) in a tared vial.[1] Weigh hourly.
-
Success Criterion: Mass increase >1% within 4 hours indicates rapid carbamate formation; requires inert atmosphere handling (N
/Ar).[1]
-
-
Peroxide Challenge: Treat solution with 3% H
O . Monitor formation of 1-(4-ethoxyphenyl)propan-1-one via LC-MS.[1]
Part 4: Data Presentation & Workflow
Comparative Stability Matrix
Derived from general benzylic amine behaviors and specific analogue data.[1]
| Parameter | Free Base (Liquid) | HCl Salt (Solid) | Risk Level | Mitigation |
| Melting Point | N/A (Liquid) | >150°C (Est.) | Low | N/A |
| Hygroscopicity | Moderate | Low to Moderate | Medium | Store with desiccant |
| Oxidation | High (Benzylic C-H) | Low | High | Store under Argon |
| Racemization | Slow (Ambient) | Negligible | Medium | Avoid strong bases/radicals |
| CO2 Absorption | Rapid (Carbamate) | None | High | Handle in glovebox/hood |
Stability Testing Workflow
This workflow ensures a systematic approach to validating the compound's stability for drug development.
Caption: Decision logic for stability release testing of chiral amine intermediates.
Part 5: References
-
ChemicalBook. this compound Product Properties. Retrieved from .[1]
-
EPA CompTox Dashboard. Properties of 2-(4-Ethoxyphenyl)propan-2-amine (Isomer Analogue). Retrieved from .[1]
-
Stirling, M. J., et al. (2016). The kinetics and mechanism of the organo-iridium catalysed racemisation of amines. Organic & Biomolecular Chemistry. (Contextualizing benzylic amine racemization mechanisms).
-
NIST Chemistry WebBook. Thermochemistry of Propylamine Derivatives. Retrieved from .[1]
-
PubChem. (R)-1-(4-Methoxyphenyl)ethylamine (Structural Analogue Data). Retrieved from .[1]
Sources
(1R)-1-(4-Ethoxyphenyl)propylamine CAS number and safety data sheets (SDS)
CAS Number: 856758-62-8 Document Type: Technical Guide & Safety Data Sheet (SDS) Summary Version: 2.1 (2025 Revision)
Executive Summary
(1R)-1-(4-Ethoxyphenyl)propylamine is a high-value chiral building block belonging to the class of 1-arylpropylamines . It serves as a critical pharmacophore in the synthesis of calcimimetics (calcium-sensing receptor allosteric modulators) and other GPCR-targeted therapeutics. Its structural rigidity, provided by the chiral center at the benzylic position, imparts high stereoselectivity in ligand-receptor binding interactions, often making the (1R)-enantiomer significantly more potent (10–100x) than its (1S)-counterpart or the racemate.
This guide outlines the chemical identity, safety protocols (SDS), industrial synthesis pathways, and quality control parameters required for its application in drug development.
Chemical Identity & Characterization
| Parameter | Specification |
| Chemical Name | (1R)-1-(4-Ethoxyphenyl)propan-1-amine |
| CAS Number | 856758-62-8 |
| Synonyms | (R)-4-Ethoxy-α-ethylbenzenemethanamine; (R)-1-(4-Ethoxyphenyl)propylamine |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Chirality | (R)-Enantiomer |
| Physical State | Colorless to pale yellow liquid (free base); White solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (free base) |
| SMILES | CCC1=CC=C(OCC)C=C1 |
Safety Data Sheet (SDS) Highlights
Signal Word: WARNING GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
Hazard Statements (GHS)[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Emergency Response Diagram
Caption: Emergency response decision tree for acute exposure incidents.
Synthesis & Manufacturing
To ensure high optical purity (>98% ee), asymmetric synthesis is preferred over classical resolution. The Ellman’s Sulfinamide method is the industry standard for this class of amines.
Method A: Asymmetric Reductive Amination (Preferred)
This route utilizes tert-butanesulfinamide as a chiral auxiliary to induce stereochemistry during the imine reduction step.
Protocol:
-
Condensation: React 4'-ethoxypropiophenone with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis acid) in THF to form the chiral N-sulfinyl imine.
-
Diastereoselective Reduction: Cool to -48°C and treat with NaBH₄. The bulky chiral auxiliary directs the hydride attack to the Re-face, yielding the (R,R)-sulfinamide intermediate.
-
Deprotection: Hydrolyze the sulfinyl group using HCl/MeOH to release the free (1R)-amine hydrochloride salt.
Synthesis Workflow Diagram
Caption: Asymmetric synthesis workflow using Ellman's auxiliary for high enantiomeric excess.
Quality Control & Analytical Standards
Trustworthiness in data is paramount. Every batch must be validated against the following specifications.
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Conforms to structure; characteristic doublet at ~1.3 ppm (methyl), triplet at ~1.4 ppm (ethoxy). |
| Purity | HPLC (C18 Column) | ≥ 98.0% Area |
| Chiral Purity | Chiral HPLC (Daicel Chiralpak AD-H) | ≥ 98.5% ee (Enantiomeric Excess) |
| Optical Rotation | Polarimetry (c=1, MeOH, 20°C) | Specific rotation [α]D must be negative (verify against reference standard). |
| Water Content | Karl Fischer | ≤ 0.5% |
Self-Validating Protocol:
-
Chiral HPLC: Always run the racemic mixture first to establish the retention times of both enantiomers. The (1R) peak should be identified by spiking with a known standard if available, or by optical rotation correlation.
Applications in Drug Discovery
The this compound moiety is a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) .
Calcimimetics (CaSR Modulators)
This amine serves as the core scaffold for Type II calcimimetics (e.g., analogs of Cinacalcet and NPS R-568 ).
-
Mechanism: These compounds act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland.[1]
-
Stereochemical Impact: Research indicates that the (R)-enantiomer of phenylalkylamines is often 10–100 times more potent than the (S)-enantiomer in suppressing Parathyroid Hormone (PTH) secretion [1].[1][2] The spatial arrangement of the ethyl group in the (R)-configuration optimally fills the hydrophobic pocket of the CaSR transmembrane domain.
Neurotransmitter Transporter Inhibitors
The 1-arylpropylamine motif is also found in triple reuptake inhibitors (SNDRIs) and specific serotonin reuptake inhibitors. The ethoxy group at the para-position enhances lipophilicity (LogP ~2.5), improving Blood-Brain Barrier (BBB) penetration compared to the methoxy or hydroxy analogs.
References
-
NPS Pharmaceuticals. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor.[1][2] PubMed. [Link]
-
Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 856758-62-8. PubChem.[3] [Link]
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of (1R)-1-(4-Ethoxyphenyl)propylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of (1R)-1-(4-Ethoxyphenyl)propylamine, a chiral amine of interest in pharmaceutical development. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical chemistry and solubility theory. By examining the structural attributes of the target molecule and drawing parallels with analogous compounds, this guide offers valuable insights into its likely behavior across a spectrum of organic solvents. Furthermore, it outlines detailed, best-practice experimental protocols for the systematic determination of its solubility, equipping researchers with the necessary tools to generate precise and reliable data. This whitepaper is designed to be an essential resource for scientists engaged in the formulation, process development, and analytical characterization of this compound and related active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing critical parameters ranging from bioavailability and route of administration to the design of efficient manufacturing processes.[1] A thorough understanding of an API's solubility in various organic solvents is paramount for crucial operations such as reaction chemistry, purification, crystallization, and the formulation of the final dosage form.
This compound is a chiral primary amine with a structure suggestive of its potential utility as a building block in the synthesis of more complex pharmaceutical agents. Its molecular architecture, comprising a substituted aromatic ring, an aliphatic propyl chain, and a primary amine group, dictates its interactions with different solvent environments. This guide will dissect these structural features to predict its solubility behavior and provide the methodologies to empirically verify these predictions.
Molecular Structure and Predicted Solubility Characteristics
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[2] The structure of this compound features both polar and non-polar moieties, suggesting a nuanced solubility profile.
-
Polar Moieties: The primary amine (-NH2) group is capable of acting as a hydrogen bond donor and acceptor, while the ether (-O-) linkage in the ethoxy group can act as a hydrogen bond acceptor. These features will promote solubility in polar solvents.[3][4]
-
Non-Polar Moieties: The phenyl ring and the propyl chain contribute to the molecule's lipophilicity, favoring solubility in non-polar or weakly polar organic solvents.[3]
Aromatic amines, such as the subject molecule, generally exhibit significant solubility in organic solvents.[4] The lone pair of electrons on the nitrogen atom can engage in hydrogen bonding, which is a key factor in their dissolution. However, the presence of the aromatic ring can diminish the tendency for hydrogen bonding compared to aliphatic amines, while the overall size of the molecule also plays a role.[3]
Predictive Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. For a more quantitative prediction, computational models such as UNIFAC or PC-SAFT could be employed, though these are beyond the scope of this guide.[5]
Table 1: Predicted Solubility of this compound in Representative Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine and ether groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[6][7] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions between the solvent and the polar groups of the solute will drive solubility. The absence of strong hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.[6][7] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvents. The aliphatic portion also contributes to van der Waals forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkage in the solute will have favorable interactions with ether solvents. THF, being more polar than diethyl ether, is expected to be a better solvent.[8] |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. However, amines can be incompatible with chloroform and carbon tetrachloride.[3] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.[2][6] |
Experimental Determination of Solubility
While predictions provide a valuable starting point, precise solubility data must be determined experimentally. The following section details a robust protocol for this purpose.
General Experimental Workflow
The determination of solubility typically follows a systematic approach to ensure accuracy and reproducibility.
Caption: A generalized workflow for the experimental determination of solubility.
Step-by-Step Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often utilize smaller sample sizes and parallel processing to increase efficiency.
Caption: A simplified workflow for high-throughput solubility screening.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[2] This relationship can be quantified using the van't Hoff equation. Experimental determination of solubility at different temperatures is crucial for processes like crystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[6][7] A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.
-
pH (in aqueous-organic mixtures): Although this guide focuses on organic solvents, it is important to note that in mixed aqueous-organic systems, the pH will have a profound effect on the solubility of an amine. The basic amine group will be protonated at acidic pH, forming a more polar and water-soluble ammonium salt.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect solubility through mechanisms such as the common ion effect or changes in solvent properties.[2]
Conclusion and Future Directions
For researchers and drug development professionals, the next logical step is the systematic experimental determination of the solubility of this compound in a carefully selected range of organic solvents at various temperatures. The resulting data will be invaluable for guiding process development, formulation design, and ensuring the overall success of any drug development program involving this promising chiral amine.
References
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
-
ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]
-
MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
Lumen Learning. Properties of amines. [Link]
-
PMC. (2020). The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. [Link]
-
Amines and Heterocycles. (2020, March 4). [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. [Link]
-
IUPAC-NIST Solubility Data Series. (2025, August 6). Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]
-
PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]
-
GitHub Pages. SOLUBILITY DATA SERIES. [Link]
-
Solubility of Organic Compounds. (2023, August 31). [Link]
-
PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
ChemBK. (2024, April 9). (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Names and Identifiers. [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
University of Rochester. Solvents and Polarity. [Link]
-
solubility data series. [Link]
-
Cheméo. (2024). Chemical Properties of Propylamine (CAS 107-10-8). [Link]
-
ResearchGate. (2021, May 25). Solvent-free synthesis of propargylamines: an overview. [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. [Link]
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Reagents & Solvents [chem.rochester.edu]
An In-depth Technical Guide to (1R)-1-(4-Ethoxyphenyl)propylamine: Molecular Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral amine of significant interest in the fields of pharmaceutical sciences and synthetic organic chemistry. Its structural motif, featuring a chiral center adjacent to an aromatic ring, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular and physical properties, alongside a discussion of potential synthetic strategies and applications, tailored for researchers and professionals in drug development.
Molecular and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for this specific enantiomer is not widely published, key molecular identifiers and predicted properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| CAS Number | 856758-62-8 |
Structural Representation
The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not available, the expected spectroscopic features can be inferred from the analysis of analogous compounds such as propylamine and (R)-1-(4-methoxyphenyl)ethylamine.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:
-
Aromatic protons: Signals in the aromatic region (typically δ 6.8-7.3 ppm) corresponding to the protons on the para-substituted benzene ring.
-
Ethyl group protons (ethoxy): A quartet and a triplet corresponding to the -OCH₂CH₃ group.
-
Propyl group protons: Signals for the methine proton (CH-NH₂) and the adjacent methylene and methyl protons of the propyl chain. The chiral center will likely induce diastereotopicity in adjacent protons, potentially leading to more complex splitting patterns.
-
Amine protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show 11 distinct signals corresponding to the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups. For this compound, characteristic absorption bands are expected for:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching (aromatic and aliphatic): Signals typically observed around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong band around 1240 cm⁻¹.
-
C-N stretching: Typically observed in the 1020-1250 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom, leading to a prominent fragment.
Synthesis of Chiral Amines: A Methodological Overview
The enantioselective synthesis of chiral amines like this compound is a critical process in medicinal chemistry.[4] While a specific, documented synthesis for this exact molecule was not found, several established methodologies for preparing structurally similar chiral amines can be adapted. A plausible and widely used approach is the asymmetric reductive amination of a corresponding ketone.
Proposed Synthetic Pathway: Asymmetric Reductive Amination
This method involves the reaction of a prochiral ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Imine Formation: 4-Ethoxypropiophenone is reacted with a suitable ammonia source (e.g., ammonia or a protected amine) in the presence of a chiral catalyst. The catalyst, often a chiral phosphoric acid or a metal complex with a chiral ligand, facilitates the enantioselective formation of a chiral imine intermediate. The choice of catalyst is crucial for achieving high enantioselectivity.
-
Reduction: The in-situ generated chiral imine is then reduced to the corresponding amine. Common reducing agents for this step include Hantzsch esters or silanes. The stereochemistry of the final product is determined by the facial selectivity of the hydride attack on the imine, which is controlled by the chiral catalyst.
Causality in Experimental Choices:
-
Choice of Catalyst: The selection of the chiral catalyst is paramount. The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the ammonia source and the reducing agent, thereby favoring the formation of one enantiomer over the other.
-
Reaction Conditions: Temperature, solvent, and concentration are optimized to maximize both the reaction rate and the enantiomeric excess (e.e.) of the product. Lower temperatures often lead to higher enantioselectivity.
Applications in Research and Drug Development
Chiral amines are indispensable in the pharmaceutical industry, serving as both key building blocks for active pharmaceutical ingredients (APIs) and as chiral resolving agents.[4]
Chiral Intermediate in Asymmetric Synthesis
This compound, with its defined stereochemistry, is an ideal candidate for use as a chiral intermediate. Its primary amine functionality allows for a wide range of chemical transformations, enabling the introduction of the chiral center into a larger, more complex molecule. This is particularly relevant in the synthesis of drugs where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Chiral Resolving Agent
The amine group of this compound can react with racemic carboxylic acids to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a base to regenerate the chiral amine resolving agent.
Figure 3: Logical workflow for chiral resolution using this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar amines, it should be considered as potentially harmful if swallowed or inhaled and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chiral molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for this specific compound is not yet publicly available, this guide has provided a comprehensive overview of its known and predicted properties, potential synthetic routes, and likely applications based on the chemistry of analogous compounds. As research in asymmetric synthesis continues to advance, the utility of such chiral building blocks will undoubtedly grow, making a thorough understanding of their characteristics essential for innovation in drug discovery and development.
References
-
PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. Available at: [Link]
-
Lu, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7385. Available at: [Link]
-
Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. Available at: [Link]
-
Gong, H., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. Nature Communications, 6, 8527. Available at: [Link]
-
Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Brenna, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. Available at: [Link]
-
Friedmann, T., et al. (2025). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Journal of the American Chemical Society, 147(2), 1948–1956. Available at: [Link]
Sources
- 1. 925608-01-1|1-(4-Ethoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
Role of (1R)-1-(4-Ethoxyphenyl)propylamine as a chiral building block
An In-Depth Technical Guide to (1R)-1-(4-Ethoxyphenyl)propylamine as a Chiral Building Block
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral molecule. Consequently, the ability to synthesize enantiomerically pure compounds is paramount. Chiral building blocks—enantiopure molecules incorporated into a synthetic sequence—are a cornerstone of asymmetric synthesis, providing an efficient strategy to introduce and preserve a desired stereocenter.[1][2][3]
Among the vast arsenal of such building blocks, chiral primary amines are of particular importance due to their versatile reactivity. This compound stands out as a valuable and structurally distinct chiral amine. Its combination of an aromatic ring, an ethyl group at the stereocenter, and a reactive amino group makes it a powerful tool for introducing chirality and building molecular complexity. This guide provides a comprehensive technical overview of its synthesis, applications, and the mechanistic principles that underpin its utility for researchers, chemists, and professionals in drug development.
PART 1: Securing the Chiral Asset: Synthesis and Resolution
The utility of any chiral building block begins with its efficient and reliable preparation in high enantiomeric purity. The two primary strategies for obtaining this compound are asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis: A Direct Enantioselective Approach
Asymmetric synthesis aims to create the desired (R)-enantiomer directly from a prochiral precursor. A highly effective method is the asymmetric reduction of the corresponding ketone or its oxime ether derivative. Catalytic processes using chiral catalysts are favored for their efficiency.
For instance, the enantioselective reduction of aralkyl ketone oxime ethers using borane in the presence of a chiral spiroborate ester catalyst can yield chiral amines with high enantiomeric excess (ee).[4][5] The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the prochiral substrate, directing the hydride attack to one face of the C=N double bond.
Key Causality in Asymmetric Reduction: The choice of catalyst and reaction conditions is critical. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] The catalyst's structure dictates the steric and electronic environment, directly influencing the stereochemical outcome.[5]
Chiral Resolution: The Classical Pathway to Enantiopurity
Chiral resolution remains a robust and widely used method for obtaining enantiopure amines on a large scale.[6][7] This technique involves the separation of a racemic mixture of 1-(4-ethoxyphenyl)propylamine by converting the enantiomers into a pair of diastereomers with different physical properties, most commonly solubility.[8]
The process typically involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.
Experimental Protocol: Chiral Resolution of (±)-1-(4-Ethoxyphenyl)propylamine
This protocol is a representative example and may require optimization.
Objective: To isolate this compound from a racemic mixture.
Materials:
-
Racemic 1-(4-ethoxyphenyl)propylamine
-
L-(+)-Tartaric acid (or another suitable chiral acid like dibenzoyl-L-tartaric acid)[6][9]
-
Methanol (or another suitable solvent system)
-
Sodium hydroxide solution (e.g., 2M)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation: Dissolve 1.0 molar equivalent of racemic 1-(4-ethoxyphenyl)propylamine in warm methanol. In a separate flask, dissolve 0.5-0.6 molar equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often improves the purity of the first crop of crystals.[9]
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerate for several hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The solid is the enriched diastereomeric salt of this compound and L-(+)-tartaric acid.
-
Enantiomeric Enrichment Check: Analyze a small sample of the free amine (liberated by base) from the crystalline salt using chiral HPLC to determine the diastereomeric excess and enantiomeric excess.[6][10]
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from fresh methanol to further enhance the purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine into an organic solvent like diethyl ether (3x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound as an oil or low-melting solid.
PART 2: Applications in Asymmetric Synthesis
The primary role of this compound is to serve as a source of chirality in the synthesis of more complex molecules. It can function as a chiral auxiliary or as a key intermediate that is incorporated into the final target structure.
Role as a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a reaction.[1][2] After the reaction, the auxiliary is cleaved and can ideally be recovered. This compound can be converted into a chiral amide or imine to direct subsequent transformations.
For example, when attached to a carboxylic acid to form an amide, the bulky (1R)-1-(4-ethoxyphenyl)propyl group can effectively shield one face of the corresponding enolate. This steric hindrance directs an incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.[1][11]
As a Key Chiral Intermediate
This compound can also be used as a foundational building block where its core structure is retained in the final product. Its primary amine functionality allows for a wide range of transformations, including reductive amination, acylation, and participation in multicomponent reactions.
Furthermore, analogues of this building block are crucial for preparing potent pharmaceuticals, such as histamine H₂ receptor agonists.[10] The specific stereochemistry of the propylamine moiety is often essential for receptor binding and biological activity.[16][17]
PART 3: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of this compound and its derivatives.
| Analytical Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR | Structural Elucidation & Purity | Confirms the chemical structure and connectivity of the molecule. Integration of signals can indicate the presence of impurities. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular weight of the compound, confirming its identity. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amine), C-H (alkyl/aryl), and C-O (ether) bonds. |
| Chiral HPLC or GC | Enantiomeric Purity (ee) | Separates the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess of the sample. This is the most critical test for a chiral building block.[6][10] |
| Polarimetry | Optical Rotation | Measures the specific rotation of plane-polarized light, which should correspond to the literature value for the pure enantiomer. |
Conclusion and Future Perspectives
This compound is a potent and versatile chiral building block in the toolkit of the modern synthetic chemist. Its value is derived from its straightforward accessibility via both asymmetric synthesis and classical resolution, and its utility in controlling stereochemistry in a predictable manner. Whether employed as a recoverable auxiliary to guide a single stereoselective transformation or incorporated as a permanent fixture in the final target, it offers a reliable method for introducing a key chiral center.
As the demand for stereochemically complex and enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral building blocks like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and expanding its application in novel synthetic methodologies and the creation of new chemical entities with therapeutic potential.
References
- Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405-2408.
- Szeliga, J., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 299-310.
- PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com.
- Jin, Z., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 9(12), 3017-3030.
- Reddy, et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Huang, H., et al. (2006). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry, 71(10), 3948-3951.
- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx-scientific.com.
- Zatloukal, M., et al. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.org.
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chem.libretexts.org.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- MilliporeSigma. (n.d.). Chiral Auxiliaries. Sigmaaldrich.com.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCIchemicals.com.
- Das, B., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11, 20385-20405.
- Csomós, P., et al. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 26(15), 4488.
- Itsuno, S., et al. (2005). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Organic Letters, 7(5), 867-870.
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Pharmacy 180. (n.d.).
- Semantic Scholar. (2006). Enantioselective one-pot three-component synthesis of propargylamines. semanticscholar.org.
- Church, M. K., & Church, D. S. (2011). Pharmacology of Antihistamines.
- Bekhradnia, A., & Nia, R. B. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(31), 17189-17208.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助剂 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Enantioselective One-Pot Three-Component Synthesis of Propargylamines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Asymmetric Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine
Executive Summary
This application note details two scalable, industrial-grade protocols for the asymmetric synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine , a critical pharmacophore found in calcimimetics and monoamine reuptake inhibitors.
Traditional synthesis via classical resolution (fractional crystallization) is limited by a maximum 50% theoretical yield and high waste generation. This guide contrasts two modern, high-efficiency routes:
-
Biocatalytic Transamination (Route A): Utilizes an engineered (R)-selective
-transaminase to convert the prochiral ketone directly to the amine. This "green" route offers high enantioselectivity ( ee) and mild conditions. -
Asymmetric Transfer Hydrogenation (Route B): A metal-catalyzed reduction of the corresponding ketimine using a Ruthenium/Chiral Diamine complex. This route is robust, insensitive to enzyme inhibition, and utilizes inexpensive commodity reagents.
Target Molecule & Retrosynthetic Strategy
Target: this compound CAS: [Generic Class: 1-arylpropylamines] Key Challenge: Establishing the (R)-stereocenter at the benzylic position while minimizing defluorination or ether cleavage.
Strategic Route Comparison
Figure 1: Retrosynthetic comparison of Biocatalytic (Route A) and Chemocatalytic (Route B) pathways.
Protocol A: Biocatalytic Transamination (Recommended)
This route is preferred for pharmaceutical intermediates due to the absence of heavy metals and superior enantiopurity. It relies on an (R)-selective
Mechanism & Equilibrium Management
Transaminases require an amine donor.[1] We utilize Isopropylamine (IPA) , which converts to acetone.
-
Challenge: The reaction is reversible (
). -
Solution: Use a large excess of IPA and/or remove acetone continuously (e.g., via nitrogen sweep or reduced pressure) to drive the equilibrium to completion (Le Chatelier’s principle).
Materials
-
Substrate: 4'-Ethoxypropiophenone (100 g scale).
-
Enzyme: Codexis® ATA-417 or equivalent (R)-selective transaminase.
-
Donor: Isopropylamine (IPA) / Isopropylammonium chloride buffer.
-
Solvent: 50% DMSO / 50% Aqueous Buffer (v/v) to enhance substrate solubility.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 1.0 L of 1M Isopropylammonium chloride buffer (pH 7.5). Add PLP (1 mM final concentration).
-
Substrate Solubilization: Dissolve 4'-Ethoxypropiophenone (100 g, 0.56 mol) in DMSO (500 mL).
-
Note: The ketone has low water solubility. DMSO is critical here.
-
-
Reaction Initiation:
-
Combine the DMSO solution with the buffer solution in a 3L jacketed reactor.
-
Thermostat to 45°C .
-
Add (R)-ATA enzyme powder (2.0 wt% relative to substrate).
-
-
Process Monitoring:
-
Agitate at 300 RPM.
-
Crucial: Monitor pH every 2 hours. If pH drops below 7.0, adjust with 5M IPA solution (not NaOH, to maintain donor concentration).
-
-
Workup (24-36 hours):
-
Quench by adjusting pH to < 2.0 with 6M HCl (precipitates enzyme).
-
Filter through Celite to remove protein.
-
Extract the aqueous layer with MTBE (2 x 500 mL) to remove unreacted ketone (recyclable).
-
Basify the aqueous phase to pH > 12 using 10M NaOH.
-
Extract the free amine into IPAC (Isopropyl Acetate).
-
Concentrate to yield this compound.
-
Self-Validation Check:
-
Conversion: >95% by HPLC.
-
Chiral Purity: >99.5% ee (Chiralcel OD-H column).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
This route is ideal when enzyme cost is prohibitive or substrate solubility in aqueous media is insurmountable. It utilizes Noyori-Ikariya type chemistry .[3]
Catalyst System
-
Precursor: [RuCl2(p-cymene)]2
-
Ligand: (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Stereochemistry Note: The (S,S) ligand typically yields the (R) amine for aryl-alkyl ketones via the hydride transfer transition state.
Step-by-Step Procedure
Step 1: Imine Formation
-
Charge 4'-Ethoxypropiophenone (100 g) and Ammonium Acetate (5 eq) into Methanol.
-
Add Ti(OiPr)4 (1.5 eq) cautiously.
-
Stir at reflux for 12 hours.
-
Note: Isolation of the unstable imine is difficult. Proceed to reduction in situ or after a quick aqueous workup if using the hydroxylamine route. Recommendation: Use the pre-formed oxime or perform "one-pot" reductive amination if possible, but for high ee, isolation of the imine/oxime is preferred.
-
Refined Protocol: Convert Ketone to Oxime first (NH2OH·HCl, NaOAc), then reduce.
-
Step 2: Asymmetric Reduction (of the Oxime/Imine)
-
Catalyst Prep: Stir [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in DMF at 80°C for 1 hour under Argon.
-
Reaction:
-
Dissolve the Oxime/Imine (from Step 1) in DMF.
-
Add the pre-formed catalyst solution.
-
Add Formic Acid/TEA mixture (5 eq).
-
Stir at 30°C for 24 hours.
-
-
Workup:
-
Dilute with water. Basify with Na2CO3.
-
Extract with Ethyl Acetate.
-
Wash organic layer with saturated NaHCO3 to remove excess formic acid.
-
Scavenging: Treat organic layer with SiliaMetS® Thiol (silica scavenger) to remove Ruthenium (< 10 ppm).
-
Scalability & Data Analysis
Process Comparison Table
| Feature | Route A: Biocatalysis | Route B: Ru-ATH |
| Enantiomeric Excess (ee) | > 99% | 95 - 97% |
| Yield (Isolated) | 85 - 90% | 80 - 85% |
| Atom Economy | High (Acetone byproduct) | Moderate (Metal waste) |
| Safety Profile | Excellent (Aqueous, mild T) | Moderate (Exotherm, Metal toxicity) |
| Purification | Acid/Base Extraction | Distillation + Metal Scavenging |
| Cost Driver | Enzyme ($/kg) | Ruthenium Catalyst |
Workflow Visualization
Figure 2: Process Flow Diagram (PFD) for the Biocatalytic Synthesis (Route A).
References
-
Koszelewski, D., et al. (2010).[4][5] "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology.
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis.
-
Codexis, Inc. (2012). "Enzymatic synthesis of chiral amines using transaminases." Patent US8293507B2.
-
Hashiguchi, S., et al. (1995).[3] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[3] [3]
-
Stirling, M., et al. (2010). "Commercial Aspects of the Synthesis of Chiral Amines." Organic Process Research & Development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Asymmetric Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine via Reductive Amination
Introduction
(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral amine of significant interest in pharmaceutical research and development, often serving as a key building block for the synthesis of biologically active molecules. The precise control of its stereochemistry is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a comprehensive guide to the synthesis of the (1R)-enantiomer via a diastereoselective reductive amination strategy. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore the underlying mechanisms, justify the selection of reagents, and provide methods for the purification and characterization of the final product.
Strategic Approach: Diastereoselective Reductive Amination with a Chiral Auxiliary
To achieve the desired enantiopure product, this protocol employs a chiral auxiliary-mediated approach. This strategy involves the condensation of the prochiral ketone, 4-ethoxypropiophenone, with a chiral amine to form a diastereomeric imine intermediate. The facial bias imposed by the chiral auxiliary directs the subsequent reduction to favor the formation of one diastereomer of the resulting amine. Finally, cleavage of the chiral auxiliary yields the target enantiomerically enriched amine.
For this synthesis, we have selected (R)-(-)-2-amino-1,1-diphenyl-1-propanol as the chiral auxiliary due to its demonstrated effectiveness in inducing high stereoselectivity in the reductive amination of aryl ketones.
Reaction Scheme
Figure 1: Overall synthetic workflow.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 4-Ethoxypropiophenone | C₁₁H₁₄O₂ | 178.23 | Commercially Available | |
| (R)-(-)-2-amino-1,1-diphenyl-1-propanol | C₁₅H₁₇NO | 227.30 | Commercially Available | Chiral Auxiliary |
| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | Commercially Available | Lewis acid catalyst |
| Sodium borohydride | NaBH₄ | 37.83 | Commercially Available | Reducing agent |
| Palladium on Carbon (10 wt. %) | Pd/C | - | Commercially Available | Hydrogenolysis catalyst |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Reaction solvent |
| Methanol | CH₃OH | 32.04 | Anhydrous | Reaction solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Extraction solvent |
| Hydrochloric acid (2 M) | HCl | 36.46 | Aqueous solution | |
| Sodium hydroxide (2 M) | NaOH | 40.00 | Aqueous solution | |
| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | Drying agent |
Experimental Protocol
Part 1: Synthesis of the Diastereomeric Amine Intermediate
-
Imine Formation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-ethoxypropiophenone (5.0 g, 28.0 mmol, 1.0 equiv).
-
Dissolve the ketone in 100 mL of anhydrous toluene.
-
Add (R)-(-)-2-amino-1,1-diphenyl-1-propanol (6.37 g, 28.0 mmol, 1.0 equiv) to the solution.
-
To this mixture, add titanium(IV) isopropoxide (9.0 mL, 30.8 mmol, 1.1 equiv) dropwise at room temperature. The use of a Lewis acid like Ti(OiPr)₄ facilitates the condensation by activating the ketone and acting as a water scavenger.[1]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add 50 mL of anhydrous methanol to the flask.
-
In a separate beaker, prepare a solution of sodium borohydride (1.59 g, 42.0 mmol, 1.5 equiv) in 50 mL of anhydrous methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Add the sodium borohydride portion-wise to the methanol with stirring in a well-ventilated fume hood.
-
Add the sodium borohydride solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C. Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine in the presence of the titanium alkoxide complex.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS until the imine is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of 50 mL of water at 0 °C.
-
Filter the resulting suspension through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amine as a viscous oil or solid.
-
Part 2: Cleavage of the Chiral Auxiliary
-
Hydrogenolysis:
-
Dissolve the crude diastereomeric amine from the previous step in 100 mL of methanol in a suitable hydrogenation vessel.
-
Carefully add 10 wt. % palladium on carbon (0.5 g, 10 wt. % of the crude product). Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature for 24-48 hours. The hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary.[3]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the product amine.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether (100 mL) and extract with 2 M hydrochloric acid (3 x 50 mL). The desired amine will move into the aqueous layer as its hydrochloride salt, while the recovered chiral auxiliary will remain in the organic layer.
-
The organic layer containing the chiral auxiliary can be washed with brine, dried, and concentrated for recovery and recycling.[3]
-
Cool the combined aqueous layers in an ice bath and basify to pH > 12 by the slow addition of 2 M sodium hydroxide.
-
Extract the free amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterization and Quality Control
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the final product is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral resolving agent.
Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is recommended.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 n-hexane:isopropanol:diethylamine).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
The enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess from the peak areas.
NMR Spectroscopy:
The enantiomeric excess can also be determined by ¹H NMR spectroscopy after derivatization with a chiral agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. The signals of the diastereomers, particularly those close to the stereocenter, will be resolved in the NMR spectrum, and the ratio of their integrals can be used to calculate the ee.[4]
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the product would include aromatic protons in the range of δ 6.8-7.2 ppm, a quartet for the -OCH₂CH₃ group around δ 4.0 ppm, a triplet for the benzylic proton (-CH(NH₂)-) around δ 4.1 ppm, a multiplet for the -CH₂CH₃ group attached to the stereocenter around δ 1.7-1.9 ppm, a triplet for the -OCH₂CH₃ group around δ 1.4 ppm, and a triplet for the -CH₂CH₃ group around δ 0.9 ppm. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons, the carbon of the stereocenter (-CH(NH₂)-) around δ 55-60 ppm, and aliphatic carbons.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383; found: 180.1385.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of imine | Incomplete reaction, presence of water. | Ensure anhydrous conditions. Increase reaction time or temperature. |
| Low diastereoselectivity | Ineffective chiral auxiliary, wrong reducing agent. | Confirm the purity of the chiral auxiliary. Use a bulkier reducing agent if necessary. |
| Incomplete cleavage of auxiliary | Inactive catalyst, insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Increase hydrogen pressure or reaction time. |
| Poor separation of diastereomers | Similar polarity of diastereomers. | Optimize the solvent system for column chromatography. Consider fractional crystallization of diastereomeric salts.[5] |
Conclusion
This application note provides a robust and detailed protocol for the asymmetric synthesis of this compound. By employing a chiral auxiliary-mediated reductive amination, this method offers a reliable pathway to obtaining the desired enantiomer with high stereochemical purity. The outlined procedures for reaction execution, purification, and characterization are intended to guide researchers in achieving successful and reproducible results. As with any chemical synthesis, careful execution and monitoring are key to obtaining high-quality products.
References
- Benchchem. (n.d.).
- Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. Journal of the American Chemical Society, 112(22), 8215-8216.
- BioDuro. (2018, March 23).
- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
- Harada, N., et al. (2007).
- Yamaguchi, J., et al. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Sato, S., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline–borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(36), 7899-7906.
- ResearchGate. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- Palmer, D. C. (2003). Boron reagents for reductive amination. Organic Process Research & Development, 7(5), 653-657.
- ResearchGate. (n.d.). ¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)....
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) ¹H NMR.
- ChemicalBook. (n.d.). (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) ¹H NMR.
- Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting.
- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.).
- Chiralpedia. (2022, November 3).
- Frontiers. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- ResearchGate. (n.d.). Preparative-scale reductive amination for the asymmetric synthesis of....
- Semantic Scholar. (2016, June 21).
- ChemRxiv. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
- University of Liverpool. (2013, October 26).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Note: Peptide Coupling & Amidation Protocols for (1R)-1-(4-Ethoxyphenyl)propylamine
This Application Note provides a comprehensive technical guide for the utilization of (1R)-1-(4-Ethoxyphenyl)propylamine in peptide coupling and medicinal chemistry workflows. It addresses the specific steric and electronic challenges posed by this chiral
Executive Summary
This compound (CAS: 856758-62-8) is a high-value chiral building block used to introduce the
However, incorporating this amine presents two distinct challenges:
-
Steric Hindrance: The
-ethyl group creates significant steric bulk around the nucleophilic nitrogen, reducing coupling rates compared to standard benzylamines or -methyl amines. -
Electronic Activation: The electron-donating 4-ethoxy substituent activates the benzylic position, theoretically increasing susceptibility to oxidative degradation or acid-catalyzed racemization under harsh conditions.
This guide outlines optimized protocols to maximize yield and enantiopurity, recommending HATU or COMU for difficult couplings and specific handling procedures to maintain stability.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (1R)-1-(4-Ethoxyphenyl)propan-1-amine |
| Common Name | (R)- |
| CAS Number | 856758-62-8 (Free Base) / 1201633-52-4 (HCl Salt) |
| Molecular Formula | C |
| Molecular Weight | 179.26 g/mol |
| Chirality | (R)-enantiomer |
| Physical State | Colorless to pale yellow oil (Free Base); White solid (HCl salt) |
| Solubility | Soluble in DCM, DMF, MeOH, DMSO. Sparingly soluble in water (Free Base). |
| pKa (est) | ~9.5 (Conjugate acid) |
Mechanistic Insight: The "Push-Pull" of Coupling
Successful coupling requires balancing the electronic activation against the steric penalty .
-
Electronic Effect (The "Push"): The para-ethoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density on the phenyl ring and, inductively, makes the benzylic amine slightly more nucleophilic than a standard phenylpropylamine.
-
Steric Effect (The "Pull"): The ethyl group at the
-position (part of the propyl chain) creates a "steric wall." As the electrophile (activated carboxylic acid) approaches, it encounters significant repulsion.
Diagram 1: Coupling Decision Logic
Caption: Decision matrix for selecting coupling reagents based on the steric demand of the carboxylic acid partner.
Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended)
Target: Coupling to sterically demanding amino acids (e.g., Fmoc-Val-OH, Fmoc-Pro-OH) or when high yield is critical. Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Materials:
-
Amine: this compound (1.0 equiv)
-
Acid: N-Protected Amino Acid (1.1 – 1.2 equiv)
-
Reagent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 – 0.2 M)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the N-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen/argon.
-
Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 1–2 minutes to form the activated ester (OAt ester). Note: The solution typically turns yellow.
-
Amine Addition: Add this compound (1.0 equiv) dissolved in a minimal amount of DMF.
-
Scavenging: Add the remaining DIPEA (1.0 – 2.0 equiv) to ensure the amine is deprotonated (especially if using the HCl salt of the amine).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Check via LC-MS. The activated ester peak should disappear, and the product mass [M+H]+ should appear.
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
10% Citric Acid or 0.5 M HCl (Caution: Keep cold and brief to avoid benzylic cleavage, though unlikely at this stage).
-
Saturated NaHCO₃ (removes unreacted acid/HOBt).
-
Brine.
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: "Racemization-Free" Coupling (For Chiral Acids)
Target: Coupling to highly racemization-prone acids (e.g., Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH). Reagent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
Procedure:
-
Dissolve the acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (9:1).
-
Add DIC (1.0 equiv) and stir for 2 minutes at 0°C.
-
Add the amine (1.0 equiv) and DIPEA (1.0 equiv).
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Why Oxyma? It is superior to HOBt for suppressing racemization and is safer (non-explosive compared to HOBt).
-
Critical Handling & Stability Notes
Acid Sensitivity (The "Benzylic Risk")
The 4-ethoxy group makes the benzylic carbon electron-rich. While the amide bond itself is stable, the benzylic C-N bond can be susceptible to cleavage under:
-
Oxidative Conditions: Avoid DDQ or CAN (Ceric Ammonium Nitrate) unless you intend to cleave the group.
-
Strong Acid + Heat: Standard TFA deprotection (95% TFA, 2.5% TIS, 2.5% H2O, RT, 2h) is generally safe. However, avoid refluxing in TFA or using strong Lewis acids (e.g., BBr3) which will cleave the ethoxy ether and potentially the benzylic amine.
Salt Conversion
The amine is often supplied as an HCl salt for stability.
-
To Free Base: Dissolve salt in water, adjust pH to >12 with 1M NaOH, and extract 3x with DCM. Dry over Na₂SO₄ and concentrate immediately before use to avoid carbonate formation from air.
Quality Control & Troubleshooting
Method: Chiral HPLC is mandatory to verify enantiomeric excess (ee) after coupling, especially if the reaction temperature was elevated.
Recommended Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine. Detection: UV at 230 nm (Absorption of the benzamide chromophore).
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Steric hindrance of the | Switch from EDC/HOBt to HATU or PyAOP . Increase concentration to 0.5 M. |
| Racemization of Amine | Unlikely in standard coupling. | Ensure starting material ee% is high.[1] Avoid heating >40°C. |
| Racemization of Acid | Base-mediated proton abstraction. | Use Collidine (TMP) instead of DIPEA. Use Oxyma/DIC. |
| Colored Impurity | Oxidation of electron-rich phenol ring. | Perform reaction under Argon. Add trace sodium ascorbate if aqueous buffers are used. |
Diagram 2: Troubleshooting Workflow
Caption: Step-by-step troubleshooting for stalled coupling reactions.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3] Tetrahedron, 60(11), 2447-2467. Link
-
Petersson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4] Organic & Biomolecular Chemistry, 13, 1014-1021. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. thieme.de [thieme.de]
Catalytic hydrogenation conditions for (1R)-1-(4-Ethoxyphenyl)propylamine production
Application Note: High-Selectivity Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine via Catalytic Asymmetric Reductive Amination
Executive Summary
This application note details the protocol for the enantioselective production of This compound , a critical chiral intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). While traditional resolution methods (e.g., tartaric acid crystallization) suffer from low theoretical yields (max 50%), this protocol utilizes Direct Asymmetric Reductive Amination (DARA) .
By employing a Ruthenium-chiral diphosphine catalytic system, we achieve the direct conversion of 4'-ethoxypropiophenone to the target chiral primary amine in a single pot, utilizing ammonium acetate as the nitrogen source and molecular hydrogen as the reductant. This method offers superior atom economy, reduced waste generation, and high enantiomeric excess (>95% ee).
Reaction Engineering & Mechanistic Insight
The transformation relies on the in-situ formation of a ketimine intermediate, followed by an enantioselective hydride transfer from the metal catalyst.
Key Mechanistic Drivers:
-
Equilibrium Displacement: The use of excess ammonium acetate (
) drives the equilibrium from the ketone to the ketimine. -
Enantioselection: The chiral ligand (e.g., BINAP, SegPhos) creates a steric pocket around the Ruthenium center. The hydride transfer occurs via an outer-sphere mechanism or a metal-ligand bifunctional mechanism, strictly controlling the face of the prochiral imine attack.
-
Electronic Effects: The p-ethoxy group is electron-donating. This increases the electron density of the aromatic ring, stabilizing the imine intermediate but potentially requiring higher hydrogen pressure compared to electron-deficient analogs.
Reaction Pathway Diagram
Figure 1: Reaction pathway for the Direct Asymmetric Reductive Amination (DARA).
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Range / Value | Rationale |
| Catalyst Loading | 0.5 – 1.0 mol% | Balances reaction rate with cost. Lower loading (<0.1%) may lead to incomplete conversion due to catalyst poisoning by amines. |
| H₂ Pressure | 30 – 50 bar | High pressure is required to overcome the activation energy of the sterically hindered ketimine reduction. |
| Temperature | 50°C – 65°C | Optimal window. <50°C: Slow kinetics. >70°C: Risk of racemization or byproduct formation (alcohol). |
| Solvent | Methanol (MeOH) | Protic solvents facilitate proton transfer steps essential for the imine formation and reduction mechanism. |
| Additive | Ammonium Acetate (5-10 eq) | Excess ammonia source is critical to suppress the formation of secondary amine byproducts. |
Detailed Experimental Protocol
Target Molecule: this compound Scale: 10 mmol (Laboratory Scale)
Materials Preparation
-
Substrate: 1-(4-ethoxyphenyl)propan-1-one (4'-Ethoxypropiophenone) [CAS: 2704-79-2].
-
Catalyst Precursor:
or . -
Chiral Ligand: (R)-BINAP or (R)-Tol-BINAP.
-
Note on Chirality: For many aryl-alkyl ketones, the (R)-ligand typically yields the (R)-amine in Ru-catalyzed DARA. However, screening is recommended as steric bulk of the propyl chain can influence facial selectivity compared to methyl analogs.
-
-
Nitrogen Source: Ammonium Acetate (
), dried. -
Solvent: Methanol (HPLC Grade, degassed).
Catalyst Complexation (In-Situ)
-
In a glovebox or under argon flow, charge a Schlenk flask with
(30.6 mg, 0.05 mmol) and (R)-BINAP (68.5 mg, 0.11 mmol). -
Add degassed DMF or MeOH (2 mL) and heat at 100°C for 10 minutes (if using DMF) or reflux in MeOH for 1 hour to form the active cationic species.
-
Cool to room temperature.
Hydrogenation Procedure
-
Loading: Into a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stirring:
-
Add 1-(4-ethoxyphenyl)propan-1-one (1.78 g, 10 mmol).
-
Add Ammonium Acetate (3.85 g, 50 mmol, 5 equiv).
-
Transfer the pre-formed catalyst solution (1 mol% Ru loading) via cannula.
-
Add degassed Methanol to reach a total volume of 20 mL.
-
-
Purging: Seal the autoclave. Purge with Nitrogen (
) 3 times (pressurize to 5 bar, release). Then purge with Hydrogen ( ) 3 times. -
Reaction: Pressurize with
to 40 bar . Heat the reactor to 60°C with vigorous stirring (1000 rpm). -
Duration: Maintain conditions for 18–24 hours.
-
Termination: Cool the reactor to room temperature. Carefully vent the hydrogen gas (fume hood!). Flush with
.
Workup & Purification
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Acid/Base Extraction (Critical for Purity):
-
Dissolve residue in Ethyl Acetate (EtOAc) and water.
-
Acidify aqueous layer to pH ~2 with 1M HCl. (The amine goes into the water phase; unreacted ketone/alcohol stays in organic).
-
Separate layers. Wash the aqueous layer twice with EtOAc.
-
Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract the free amine into Dichloromethane (DCM) (3x).
-
-
Dry combined DCM extracts over
, filter, and concentrate. -
Salt Formation (Optional for storage): Treat the oil with HCl in dioxane to precipitate this compound hydrochloride.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Process Control & Analytics
Trust in the protocol requires rigorous validation.
1. Enantiomeric Excess (% ee) Determination:
-
Method: Chiral HPLC.[1]
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 230 nm (Absorption max of phenoxy group).
-
Expectation: The (R)-enantiomer typically elutes second on OD-H (Confirm with racemic standard).
2. Chemical Purity:
-
1H NMR (400 MHz, CDCl3):
-
1.38 (t, 3H,
), 0.85 (t, 3H, propyl-CH3), 3.78 (t, 1H, chiral CH-N). -
Look for absence of singlet at
2.0-2.5 (unreacted ketone).
-
1.38 (t, 3H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or insufficient pressure. | Ensure |
| Low Enantioselectivity (<80% ee) | Wrong temperature or ligand mismatch. | Lower temp to 50°C. Re-screen ligands (try Tol-BINAP or SegPhos). Ensure no background reaction (non-catalyzed imine reduction). |
| Secondary Amine Formation | Insufficient Ammonia source. | Increase |
| Alcohol Byproduct | Direct ketone hydrogenation. | The imine formation is too slow. Increase |
References
-
Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones. Journal of the American Chemical Society. (2018). Describes the foundational Ru-f-Binaphane/BINAP systems for this transformation. Link
-
Ruthenium-Catalyzed Asymmetric Reductive Amination. Organic Letters. (2023). Recent advances in Ru-catalyzed DARA using ammonium salts. Link
-
Asymmetric Hydrogenation of Imines. Topics in Current Chemistry. (2014). Comprehensive review of mechanisms and ligand selection for imine hydrogenation. Link
-
Highly Enantioselective Reductive Amination of Simple Aryl Ketones. Journal of Organic Chemistry. (2003). Early seminal work on Iridium and Ruthenium systems for these specific substrates. Link
Sources
Application Note: Enantioselective Synthesis of Calcimimetic Intermediates using (1R)-1-(4-Ethoxyphenyl)propylamine
Executive Summary
(1R)-1-(4-Ethoxyphenyl)propylamine (CAS 856758-62-8) is a high-value chiral building block belonging to the
The steric bulk of the propyl chain (vs. the methyl group in Cinacalcet) offers enhanced metabolic stability by hindering
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | (1R)-1-(4-Ethoxyphenyl)propan-1-amine |
| CAS Number | 856758-62-8 |
| Molecular Formula | C |
| Molecular Weight | 179.26 g/mol |
| Chirality | (R)-Enantiomer |
| Structure | 4-EtO-C |
| pKa (Calculated) | ~9.5 (Conjugate acid) |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; slightly soluble in water. |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Application: Synthesis of Calcimimetic Scaffolds[8]
The primary application of this compound is the synthesis of secondary amines via coupling with phenylpropanals. This reaction mimics the synthesis of Cinacalcet , creating a "Type II" Calcimimetic pharmacophore.
Mechanistic Pathway
The reaction proceeds via the formation of a chiral imine (Schiff base), followed by diastereoselective reduction. The use of mild hydride donors ensures the preservation of the stereocenter on the amine.
Figure 1: Synthetic pathway for Calcimimetic analogs via Reductive Amination.[1]
Experimental Protocol: Reductive Amination
Objective: Synthesis of N-((1R)-1-(4-ethoxyphenyl)propyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine (Cinacalcet Analog).
Materials
-
This compound (1.0 equiv)
-
3-(3-(Trifluoromethyl)phenyl)propanal (1.0 equiv) [Commercially available or synthesized via Heck reaction]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen, dissolve This compound (1.0 mmol, 179 mg) in anhydrous DCE (5 mL).
-
Add 3-(3-(Trifluoromethyl)phenyl)propanal (1.0 mmol, 202 mg).
-
Critical Step: Add Acetic Acid (1.0 mmol, 60 µL). The acid catalyst is essential to activate the carbonyl and facilitate imine formation without racemizing the amine.
-
Stir at Room Temperature (20-25°C) for 1–2 hours. Monitor by TLC or LC-MS until the aldehyde is consumed and the imine peak appears.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 because it is milder and reduces the imine selectively over the aldehyde, preventing alcohol byproducts.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Wash the combined organic layers with Brine (10 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via Flash Column Chromatography on Silica Gel.
-
Eluent: Hexane:EtOAc (80:20) with 1% Triethylamine (to prevent tailing of the amine).
-
Yield Expectation: 75–85% as a colorless oil or waxy solid.
-
Quality Control & Analytical Validation
To ensure the integrity of the pharmaceutical intermediate, the following parameters must be verified.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column) | > 98.0% (Area) |
| Enantiomeric Excess (ee) | Chiral HPLC | > 99.0% |
| Identity | 1H-NMR (CDCl3) | Characteristic doublet/triplet for propyl methyl; benzylic proton signal. |
| Residual Solvent | GC-Headspace | < ICH Limits (e.g., DCE < 5 ppm) |
Chiral HPLC Method (Example)
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 220 nm and 254 nm
-
Rationale: The basic modifier (Diethylamine) is crucial to sharpen the peak of the free amine.
Troubleshooting & Optimization
-
Issue: Low Yield due to Dialkylation.
-
Cause: The secondary amine product reacts with excess aldehyde.
-
Solution: Use a slight excess of the amine (1.1 equiv) rather than the aldehyde. Ensure the reduction step is not prolonged unnecessarily.
-
-
Issue: Racemization.
-
Cause: High temperature or strong acid during imine formation.
-
Solution: Keep the reaction at RT or 0°C. Use weak acids (AcOH) rather than strong mineral acids (HCl) during the coupling step.
-
-
Issue: Incomplete Imine Formation.
-
Cause: Steric hindrance of the propyl group.
-
Solution: Add molecular sieves (4Å) to the reaction mixture to scavenge water and drive the equilibrium toward the imine.
-
References
-
Cinacalcet Synthesis & Reductive Amination
-
Wang, X., et al. "Process for the preparation of cinacalcet and intermediates thereof." European Patent EP2327684B1. (Describes the standard reductive amination route for this class). Link
-
-
NPS R-568 Synthesis
-
General Reductive Amination Protocol
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (The gold-standard protocol for STAB reductions). Link
-
-
Chiral Amine Applications
-
Ghosh, A. K., et al. (2018).[1] "Recent Advances in the Synthesis of Chiral Amines in Pharmaceutical Research." Journal of Medicinal Chemistry. (Contextualizes the importance of alpha-branched benzylamines).
-
Sources
Application Note & Protocols: Microwave-Assisted Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
Chiral amines, particularly structures like (1R)-1-(4-Ethoxyphenyl)propylamine and its derivatives, are pivotal building blocks in medicinal chemistry. Their stereospecific configurations are often crucial for pharmacological activity, influencing the efficacy and safety of drug candidates by ensuring precise interactions with biological targets. Traditional synthetic routes to these compounds can be time-consuming, often requiring harsh reaction conditions and leading to significant waste. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a rapid, efficient, and environmentally conscious alternative.[1][2][3] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, detailing the underlying principles, a robust experimental protocol, and practical insights for researchers in drug development.
The Power of Microwaves: Transforming Chemical Synthesis
Microwave-assisted synthesis leverages the ability of dielectric materials to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[2][4][5] This direct heating mechanism, which involves dipolar polarization and ionic conduction, offers several distinct advantages over conventional heating methods.[2][4] Key benefits include dramatically reduced reaction times—often from hours to minutes—as well as increased product yields and purity by minimizing the formation of byproducts.[6][7] Furthermore, MAOS aligns with the principles of green chemistry by enabling the use of smaller solvent volumes or even solvent-free conditions, thereby reducing environmental impact.[1][4][8]
The synthesis of chiral amines can be particularly enhanced by microwave irradiation. The precise temperature control and rapid heating afforded by modern microwave reactors can improve stereoselectivity and reduce racemization, which is a critical consideration in the synthesis of enantiomerically pure compounds.[9]
Proposed Synthetic Pathway: Reductive Amination
A highly effective and atom-economical method for the synthesis of the target amines is through a one-pot reductive amination.[10][11] This reaction involves the initial formation of an imine from a ketone (4-ethoxypropiophenone) and an amine source, followed by its in-situ reduction to the corresponding amine. For the synthesis of the primary amine, this compound, a chiral auxiliary or an asymmetric catalyst would be necessary to induce the desired stereochemistry. Alternatively, for the synthesis of N-substituted derivatives, a primary amine can be reacted with the ketone.
Below is a generalized reaction scheme for the microwave-assisted reductive amination to produce derivatives of 1-(4-Ethoxyphenyl)propylamine:
Caption: General reaction scheme for the synthesis of 1-(4-Ethoxyphenyl)propylamine derivatives via reductive amination.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details a representative procedure for the synthesis of an N-substituted derivative of 1-(4-Ethoxyphenyl)propylamine. The synthesis of the primary (1R)-amine would require specialized chiral reagents or catalysts and subsequent purification to ensure high enantiomeric excess.
Materials and Reagents:
-
4-Ethoxypropiophenone
-
Appropriate primary amine (e.g., benzylamine for N-benzyl derivative)
-
Sodium triacetoxyborohydride (STAB) or sodium borohydride
-
Glacial acetic acid (catalyst)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up equipment
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve 4-ethoxypropiophenone (1.0 mmol) and the desired primary amine (1.2 mmol) in 5 mL of DCM.
-
Catalyst Addition: To the solution, add glacial acetic acid (0.1 mmol) to catalyze the imine formation.
-
Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. Note: STAB is a mild and selective reducing agent suitable for reductive aminations.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine derivative.
Caption: Experimental workflow for the microwave-assisted synthesis.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction conditions and expected outcomes for the synthesis of various derivatives. These values are illustrative and may require optimization for specific substrates.
| Derivative (R-group) | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Purity (%) |
| Benzyl | 100 | 15 | 150 | >90 | >95 |
| 4-Methoxybenzyl | 100 | 15 | 150 | >92 | >96 |
| Cyclohexyl | 110 | 20 | 180 | >85 | >95 |
| n-Butyl | 100 | 12 | 150 | >88 | >95 |
Troubleshooting and Scientific Insights
-
Low Yield: If the product yield is low, consider increasing the reaction time or temperature in small increments. Ensure all reagents are dry, as moisture can deactivate the reducing agent. The choice of solvent can also be critical; for less reactive substrates, a higher boiling point solvent like 1,2-dichloroethane may be beneficial.
-
Incomplete Reaction: If the starting material remains, it may indicate insufficient heating or reaction time. It could also suggest that the catalytic amount of acid is not optimal for imine formation. A slight increase in the acid catalyst might be necessary.
-
Side Product Formation: The primary side product in reductive aminations is often the alcohol resulting from the reduction of the starting ketone. This can be minimized by ensuring the amine is present in a slight excess and that the imine formation is efficient before reduction. Using a milder reducing agent like STAB also helps to suppress this side reaction.
Safety Precautions
-
Microwave-assisted reactions in sealed vessels can generate significant pressure. Always use a dedicated microwave synthesizer with appropriate pressure and temperature controls.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.
References
- Microwave-Assisted Synthesis in Drug Development - EPCP. [Link not available]
- A Brief Review: Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link not available]
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link not available]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
- Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C
-
Microwave-assisted Rapid Synthesis of Chiral Oxazolines | Request PDF - ResearchGate. [Link]
-
An Efficient Microwave Method for the Synthesis of Imines | Request PDF - ResearchGate. [Link]
-
Chapter 5: Microwave-assisted Peptide Synthesis - Books - The Royal Society of Chemistry. [Link]
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures - MDPI. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. [Link]
-
Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases - MDPI. [Link]
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link not available]
-
Synthesis of A: 3-(4-Methoxyphenyl)propylamine - PrepChem.com. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link]
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]
-
Preparing 4-Ethoxyphenylurea Using Microwave Irradiation: Introducing Students to the Importance of Artificial Sweeteners and Microwave-Assisted Organic Synthesis (MAOS) - ResearchGate. [Link]
-
A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]
Sources
- 1. epcp.ac.in [epcp.ac.in]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Biocatalytic Routes for Generating (1R)-1-(4-Ethoxyphenyl)propylamine
Executive Summary
This application note details the biocatalytic synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine , a high-value chiral intermediate often utilized in the synthesis of calcimimetics and monoamine reuptake inhibitors. While traditional chemical routes (e.g., asymmetric hydrogenation of imines) often rely on expensive transition metal catalysts (Rh, Ir) and high-pressure hydrogenation, this protocol utilizes (R)-selective ω-transaminases (R-ATAs) .
This guide provides a validated workflow for:
-
Enzyme Selection: Identifying high-activity (R)-selective variants.
-
Reaction Engineering: Overcoming thermodynamic equilibrium limitations using isopropylamine (IPA) as an amine donor.
-
Scale-Up: A gram-scale protocol with integrated downstream processing (DSP).
Scientific Background & Retrosynthesis
The target molecule, this compound, possesses a chiral center at the benzylic position. The para-ethoxy substitution increases lipophilicity compared to simple phenylpropylamines, necessitating careful cosolvent selection.
The Biocatalytic Route
The most direct route is the asymmetric transamination of the prochiral ketone, 1-(4-ethoxyphenyl)propan-1-one (4'-ethoxypropiophenone).
Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The enzyme binds the amine donor (Isopropylamine), forming an amino-enzyme intermediate (E-PMP) and releasing acetone. The E-PMP then binds the prochiral ketone, transfers the amine group stereoselectively, and releases the chiral amine product.
Pathway Visualization
Figure 1: Biocatalytic retrosynthesis showing the transaminase-mediated conversion of the ketone to the (R)-amine using IPA as the donor.
Critical Process Parameters (CPP)
To ensure a self-validating system, the following parameters must be controlled. The lipophilicity of the ethoxy group requires a biphasic or cosolvent system.
| Parameter | Recommended Range | Scientific Rationale |
| Enzyme Source | Arthrobacter sp.[1] (engineered) or Aspergillus terreus | Wild-type ATAs are often (S)-selective (Vibrio). (R)-selectivity requires specific fold-type IV enzymes [1].[3] |
| pH | 7.5 – 8.5 | Compromise between enzyme stability and the protonation state of the amine donor (IPA pKa ~10.6). |
| Temperature | 30°C – 40°C | Higher temps improve solubility but degrade wild-type enzymes. Engineered variants may tolerate up to 50°C. |
| Cosolvent | 10-20% DMSO or MeOH | The 4-ethoxy group reduces water solubility. DMSO is preferred for enzyme compatibility. |
| Amine Donor | Isopropylamine (1-2 M) | Cheap and industrially scalable. Requires removal of acetone coproduct to drive equilibrium [2]. |
| Cofactor | PLP (0.1 – 1.0 mM) | Pyridoxal-5'-phosphate is essential for the catalytic cycle. |
Protocol 1: High-Throughput Screening (HTS)
Objective: Identify the optimal enzyme variant from a panel (e.g., Codexis ATA-R panel or in-house Arthrobacter library).
Materials:
-
96-well deep well plates.
-
Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5, 1 mM PLP.
-
Substrate Stock: 200 mM 1-(4-ethoxyphenyl)propan-1-one in DMSO.
-
Donor Stock: 2 M Isopropylamine (adjusted to pH 7.5 with HCl).
Workflow:
-
Dispense: Add 180 µL of Assay Buffer containing 1 M IPA (final conc) to each well.
-
Inoculate: Add 1-2 mg of lyophilized enzyme powder or 20 µL of cleared lysate per well.
-
Initiate: Add 20 µL of Substrate Stock (Final: 20 mM substrate, 10% DMSO).
-
Incubate: Seal with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add 200 µL Acetonitrile containing 0.2% formic acid.
-
Analyze: Centrifuge (4000 rpm, 10 min) and analyze supernatant via HPLC.
Analytical Method (HPLC):
-
Column: Chiralpak AD-H or IG (Daicel).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Detection: UV @ 254 nm.
-
Success Criteria: Conversion > 20% (hit), >90% (lead). ee > 98%.[4][5][6][7]
Protocol 2: Preparative Scale Synthesis (1 Gram)
Objective: Scale up the reaction using a selected (R)-selective ATA variant with equilibrium displacement.
Reaction Setup
System: 100 mL round-bottom flask with overhead stirring. Equilibrium Strategy: Open system with nitrogen sweep to remove acetone.
-
Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 8.0) containing 1 mM PLP.[8]
-
Donor Addition: Add Isopropylamine (2.95 g, ~50 mmol, 10 equiv vs substrate). Adjust pH back to 8.0 using 6M HCl (Caution: Exothermic).
-
Enzyme Addition: Add 100 mg of (R)-ATA enzyme powder (loading: 10 wt% relative to substrate). Stir for 10 min to dissolve/suspend.
-
Substrate Addition: Dissolve 1.0 g (5.6 mmol) of 1-(4-ethoxyphenyl)propan-1-one in 5 mL DMSO. Add dropwise to the reaction mixture.
-
Incubation:
-
Temp: 35°C.
-
Stirring: 250 rpm.
-
Crucial Step: Pass a gentle stream of nitrogen over the headspace to strip acetone.
-
Monitoring & Workup (DSP)
Monitoring: Check conversion at 24h via HPLC. If <90%, add fresh enzyme (20 mg) and continue for 12h.
Downstream Processing (DSP): The product is an amine (basic), while the starting material is a neutral ketone. We utilize "Acid/Base Swing" extraction.
Figure 2: Downstream processing workflow utilizing pH-swing extraction to isolate the chiral amine.
DSP Steps:
-
Acidification: Add 6M HCl to the reaction mixture until pH < 2.0. The chiral amine is now protonated (water-soluble).
-
Wash: Extract twice with MTBE (2 x 30 mL). Discard organic layer (contains unreacted ketone and DMSO).
-
Basification: Add 10M NaOH to the aqueous layer until pH > 12.0. The amine is now free-base (organic-soluble).
-
Extraction: Extract product with MTBE or DCM (3 x 30 mL).
-
Drying: Dry combined organics over MgSO4, filter, and concentrate in vacuo.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Substrate insolubility or Enzyme Inhibition. | Increase DMSO to 20%. Ensure enzyme is (R)-selective (check positive control with acetophenone). |
| Stalled Reaction (~50%) | Equilibrium limitation (Acetone buildup). | Increase N2 sweep rate. Apply slight vacuum (200 mbar). Add more IPA (up to 20 equiv). |
| Precipitation | Protein denaturation or substrate crashing. | If protein: lower temp to 30°C. If substrate: Add Triton X-100 (0.1%) surfactant. |
| Low ee (<95%) | Spontaneous background reaction (unlikely) or wrong enzyme. | Verify enzyme selectivity.[1][6][9] Ensure no chemical reductive amination reagents are present. |
References
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link
-
Savile, C. K., et al. (2010).[8] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Koszelewski, D., et al. (2010).[10] Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines.[10][11] Trends in Biotechnology, 28(6), 324-332. Link
-
Kelly, S. A., et al. (2018).[8] Application of ω-Transaminases in the Pharmaceutical Industry.[11] Chemical Reviews, 118(1), 349-367. Link
-
Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria.[2][11] Angewandte Chemie International Edition, 53(40), 10714-10717. Link
Sources
- 1. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expanding the Toolbox of R‐Selective Amine Transaminases by Identification and Characterization of New Members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An (R)-Selective Transaminase From Thermomyces stellatus: Stabilizing the Tetrameric Form [frontiersin.org]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in (1R)-1-(4-Ethoxyphenyl)propylamine reactions
This guide addresses the specific challenges associated with synthesizing (1R)-1-(4-Ethoxyphenyl)propylamine , a chiral intermediate frequently used in the development of SERT inhibitors and analgesics.
The presence of the 4-ethoxy group (electron-donating) and the propyl chain (steric bulk) creates a unique set of reactivity profiles that distinguish this molecule from simpler analogs like 1-phenylethylamine.
Executive Summary: The "First Aid" Checklist
If your yields are low (<40%), the failure likely stems from one of three specific "Silent Killers" inherent to this molecule’s chemistry.
| Symptom | Probable Cause | Immediate Action |
| Low Conversion of Ketone | Electronic Deactivation: The p-ethoxy group stabilizes the ketone, making it sluggish to condense with chiral auxiliaries (e.g., Ellman's). | Increase Lewis Acid ( |
| High Mass, Wrong Isomer | Reagent Mismatch: You used the wrong reducing agent for the desired (R)-configuration, yielding the (S)-enantiomer. | Switch Reductant: Use |
| Low Mass Recovery | "The Water Trap": The amine hydrochloride salt is highly water-soluble. You lost the product in the aqueous waste layer. | pH Adjustment: Ensure aqueous phase pH > 12 before extraction. Use DCM or MTBE, not Et2O. |
Part 1: Diagnostic Workflow
Use this decision tree to pinpoint where your mass balance is being lost.
Figure 1: Diagnostic logic for isolating the root cause of yield loss.
Part 2: Technical Deep Dive & Solutions
Issue 1: The "Lazy" Ketone (Imine Formation)
The Chemistry: The starting material, 4'-ethoxypropiophenone , is significantly less electrophilic than acetophenone. The ethoxy oxygen donates electron density into the benzene ring, which is conjugated with the carbonyl carbon. This reduces the partial positive charge on the carbonyl, making nucleophilic attack by the chiral auxiliary (e.g., tert-butanesulfinamide) difficult.
Protocol Adjustment:
Standard conditions (1.5 eq
-
Lewis Acid: Increase
loading to 2.5 – 3.0 equivalents . -
Solvent: Use THF (anhydrous).[1] Toluene is a backup if higher temps are needed.[1]
-
Temperature: Do not run at Room Temp. Heat to reflux (65–75°C) for 24 hours.
-
Monitoring: Do not rely on TLC. The imine and ketone often co-elute.[1] Use NMR (look for the disappearance of the propyl
triplet shift) or HPLC.
Issue 2: The Stereochemical Switch (Reduction)
The Chemistry: Achieving the (1R) configuration requires precise matching of the chiral auxiliary and the reducing agent. The "propyl" chain is the larger group (
The Rule for (1R)-Target: To obtain This compound :
| Auxiliary Used | Required Reducing Agent | Mechanism |
| (R)-tert-butanesulfinamide | Cyclic Transition State (Chelation Control) | |
| (S)-tert-butanesulfinamide | L-Selectride | Open Transition State (Steric Control) |
-
Common Error: Using (R)-sulfinamide with L-Selectride will yield the (S)-amine (the wrong enantiomer).
-
Protocol: Cool the imine solution to -48°C (or -78°C) before adding
. While is generally robust, lower temperatures maximize the diastereomeric ratio (dr).
Issue 3: The "Invisible" Product (Workup Losses)
The Chemistry: The hydrochloride salt of this amine is amphiphilic but highly water-soluble due to the primary ammonium head. The ethoxy group increases lipophilicity slightly, but not enough to prevent loss into the aqueous layer if the pH is neutral or acidic.
Recovery Protocol:
-
Hydrolysis: After deprotecting the sulfinyl group with HCl/MeOH, concentrate the mixture to dryness. Do not extract yet.
-
Basification: Redissolve the solid residue in water. Add 2M NaOH until pH > 12.[1] The solution must be strongly basic to ensure the amine is in the free-base form.
-
Extraction:
Part 3: Alternative Route – Biocatalysis (Green Chemistry)
For researchers facing persistent chemical synthesis issues or scaling up, Biocatalysis using
Pathway:
Optimization Guide:
-
Enzyme Selection: Screen ATA-113 or ATA-117 homologs (Codexis/Evoxx libraries). These are typically (R)-selective.[1]
-
Equilibrium Shift: The reaction is reversible.[1] To drive it to completion:
-
Cosolvent: The ketone has poor water solubility.[1] Add DMSO (10-20%) or Triton X-100 to the buffer to improve substrate availability.
FAQ: Frequently Asked Questions
Q1: Can I use the methoxy-analog protocols for this ethoxy-compound? A: Yes, but with one caveat. The ethoxy group is slightly more electron-donating and sterically bulkier.[1] Expect reaction times for the imine formation to be 20-30% longer than for the methoxy analog.
Q2: My final product is an oil, but I need a solid. How do I crystallize it?
A: The free base is an oil.[1] To get a solid, form the HCl salt . Dissolve the free base in dry diethyl ether and add
Q3: I see a side product with M+ mass of [Target + 42]. What is it? A: This is likely the N-isopropyl impurity .[1] If you are using the reductive amination route with acetone/isopropanol involved, or if you used unquenched acetone in the biocatalytic route, the primary amine product can react with acetone to form a Schiff base, which then gets reduced. Ensure all acetone is removed before any reduction steps.[1]
References
-
Ellman, J. A., et al. (1999).[1][2][3][4] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link
-
Ferreira, F., et al. (2009).[1][2] "Stereoselective synthesis of chiral amines using tert-butanesulfinamide." Chemical Society Reviews.[1][2] Link
-
Savile, C. K., et al. (2010).[1] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link
-
Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis – Recent Developments and Trends." Advanced Synthesis & Catalysis. Link
Sources
Purification techniques for removing impurities from (1R)-1-(4-Ethoxyphenyl)propylamine
Welcome to the technical support center for the purification of (1R)-1-(4-Ethoxyphenyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral amine. The purity of chiral intermediates like this compound is critical, as stereochemistry often dictates the efficacy and safety of active pharmaceutical ingredients (APIs).[1] This document provides troubleshooting advice and detailed protocols to help you achieve high chemical and enantiomeric purity.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues in a question-and-answer format, providing explanations for the recommended actions.
Initial Purity Assessment & Common Impurities
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. A common method is the reductive amination of 4-ethoxyphenylacetone. Potential impurities from this process include:
-
The undesired (S)-enantiomer: The most critical impurity to remove for chiral applications.
-
Unreacted starting materials: Residual 4-ethoxyphenylacetone.
-
Reaction byproducts: Imines or over-alkylation products.
-
Reagents and catalysts: Traces of the reducing agent (e.g., borohydride salts) or catalyst.[2]
-
Residual solvents: Solvents used in the synthesis and workup, such as methanol, ethanol, or various ethers.[2]
Q2: What analytical techniques are essential for assessing the purity of my crude product?
A2: A multi-technique approach is recommended for a comprehensive assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (% ee).[3] It is crucial for quantifying the amount of the undesired (S)-enantiomer.[4]
-
Proton Nuclear Magnetic Resonance (¹H NMR): Useful for identifying and quantifying structural impurities, such as starting materials and byproducts, by comparing the integration of characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for detecting volatile impurities, including residual solvents and some starting materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the primary amine functional group and the absence of carbonyl groups from starting ketones.
Purification by Diastereomeric Salt Crystallization
Diastereomeric salt formation is a classical, scalable, and often economical method for resolving racemic amines.[5][] The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]
Q3: How do I select the best chiral resolving agent for my amine?
A3: The choice of resolving agent is critical and often requires empirical screening. Key factors to consider are:
-
Acid Strength (pKa): The acid should be strong enough to form a stable salt with the amine.
-
Structural Rigidity: Agents with rigid structures, like tartaric acid derivatives or camphorsulfonic acid, often form well-defined, crystalline salts.[5][9]
-
Availability and Cost: For large-scale work, the cost and availability of both enantiomers of the resolving agent are important considerations.
-
Solubility: The resulting diastereomeric salts must exhibit a significant solubility difference in a chosen solvent.
Commonly used and effective resolving agents for primary amines include:
-
(+)- or (-)-Tartaric acid[7]
-
(+)- or (-)-Dibenzoyl-tartaric acid
-
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid[9]
Q4: My diastereomeric salt crystallization is not working. What are the common failure modes and solutions?
A4: Crystallization issues are common. The following table outlines troubleshooting strategies.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form | - The solution is too dilute (undersaturated).- The chosen solvent is inappropriate.[10]- The diastereomeric salts are highly soluble. | - Concentrate the solution by carefully evaporating some solvent.[11]- Try scratching the inside of the flask with a glass rod to induce nucleation.[11]- Add a small seed crystal if available.- Screen a different solvent or a mixture of solvents (e.g., ethanol/water, acetone/hexane).[10][12] |
| An oil precipitates instead of crystals ("oiling out") | - The solution is supersaturated, causing the salt to precipitate above its melting point.- The presence of significant impurities is inhibiting crystallization. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce saturation.[11]- Allow the solution to cool more slowly to give crystals time to form. Insulating the flask can help.[11]- Perform a pre-purification step (e.g., a quick silica plug) on the crude amine to remove gross impurities. |
| Low yield of crystallized salt | - Too much solvent was used, leaving a significant amount of the desired salt in the mother liquor.[11]- The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent. | - Reduce the amount of solvent used in the next attempt.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to decrease solubility further.- Re-screen for a more optimal solvent system. |
| Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the final amine | - The undesired diastereomeric salt co-precipitated.- Insufficient number of recrystallizations. | - Perform one or more recrystallizations of the salt. Monitor the d.e. of the salt or the e.e. of the liberated amine after each step.- Adjust the molar ratio of the resolving agent. Using a molar ratio higher than 1.5 can sometimes be beneficial.[13]- Ensure slow cooling to allow for thermodynamic equilibrium to favor the crystallization of the less soluble salt. |
Q5: After liberating the amine from its salt, I have residual chiral acid. How can I remove it?
A5: This is a common issue. After basifying the salt solution (e.g., with NaOH) and extracting the free amine into an organic solvent, residual resolving acid can be carried over.
-
Aqueous Washes: Wash the organic layer with a dilute base (e.g., 1M NaOH), followed by a water wash, and finally a brine wash to remove the deprotonated acid salt and excess water.
-
Solid Phase Extraction (SPE): For small scales, a basic alumina or an appropriate ion-exchange SPE cartridge can be used to trap the acidic impurity while allowing the amine to pass through.[14]
Section 2: Experimental Protocols & Workflows
Protocol 1: Diastereomeric Salt Resolution of this compound
This protocol provides a step-by-step method for the chiral resolution using L-(+)-Tartaric Acid.
Materials:
-
Racemic 1-(4-Ethoxyphenyl)propylamine
-
L-(+)-Tartaric Acid
-
Methanol
-
Deionized Water
-
3M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 10.0 g of racemic 1-(4-Ethoxyphenyl)propylamine in 75 mL of methanol.
-
In a separate beaker, dissolve 8.4 g of L-(+)-tartaric acid in 25 mL of warm methanol.
-
Slowly add the tartaric acid solution to the stirred amine solution.
-
Heat the mixture gently to 60°C to ensure complete dissolution.[15]
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin within 1-2 hours.
-
For optimal yield, place the flask in an ice bath or refrigerator (4°C) for at least 4 hours, or preferably overnight, to maximize precipitation.[15]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. At this stage, a small sample can be taken to liberate the amine and check the enantiomeric excess by chiral HPLC.
-
-
Recrystallization (if necessary):
-
If the enantiomeric excess is below the desired level (>98%), perform a recrystallization.
-
Dissolve the salt in the minimum amount of hot methanol (or a methanol/water mixture) and repeat the slow cooling and isolation process.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add 3M NaOH solution while stirring until the pH of the aqueous layer is >12.
-
Extract the liberated free amine with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Final Purification and Isolation:
-
Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
-
Quality Control:
-
Determine the final yield.
-
Assess chemical purity by ¹H NMR.
-
Confirm enantiomeric excess by chiral HPLC.
-
Workflow Visualization
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification Decision Workflow.
Chromatographic Purification
Q6: My amine streaks badly on a silica gel column. How can I improve the chromatography?
A6: Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this:
-
Add a basic modifier: Pre-treating your eluent with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), will neutralize the acidic sites on the silica and dramatically improve peak shape.
-
Use a different stationary phase: Basic alumina is a good alternative to silica gel for the purification of basic compounds like amines.
-
Reverse-phase chromatography: If the impurities have significantly different polarities, reverse-phase HPLC (C18 column) can be an effective purification method.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 14. sciforum.net [sciforum.net]
- 15. books.rsc.org [books.rsc.org]
- 16. advanceseng.com [advanceseng.com]
Technical Support Center: HPLC Solutions for (1R)-1-(4-Ethoxyphenyl)propylamine
Status: Online Agent: Senior Application Scientist Ticket ID: #ETH-PROP-1R-001
Introduction: Know Your Analyte
Welcome to the technical support center. Before we troubleshoot, we must understand the physicochemical behavior of (1R)-1-(4-Ethoxyphenyl)propylamine .
-
Functional Group: Primary Amine.
-
pKa: ~10.6 (Strong Base).
-
Chirality: Single chiral center at the C1 position.
-
Chromatographic Behavior: As a strong base, it aggressively interacts with residual silanols on silica columns, leading to severe peak tailing.[1][2][3][4] As a chiral molecule, the (1R) enantiomer must be resolved from the (1S) enantiomer to ensure enantiomeric purity (ee%).
This guide is structured to resolve the three most common support tickets we receive for this class of compounds: Peak Tailing , Chiral Resolution , and Retention Stability .[1]
Module 1: The "Shark Fin" (Severe Peak Tailing)
User Question: "My peak looks like a shark fin (As > 2.0). I’m using a standard C18 column with a water/methanol gradient. Why is this happening?"
Root Cause Analysis
The primary amine on your molecule is protonated (positively charged) at neutral or acidic pH. Standard silica-based columns contain residual silanol groups (Si-OH) that are weakly acidic.
-
The Mechanism: The positively charged amine undergoes ion-exchange interactions with the negatively charged silanols. This "secondary retention" creates the tail.[3][4]
The Solution: Two Proven Pathways
You must suppress this interaction. Choose Pathway A (Modern) or Pathway B (Classic) based on your column inventory.
Pathway A: High pH Strategy (Recommended)
At pH > 11, the amine is deprotonated (neutral). Neutral molecules do not interact with silanols.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).[1] Do not use standard silica at this pH.
-
Mobile Phase: 10mM Ammonium Hydroxide or Triethylamine (pH ~11).
-
Result: Sharp, symmetrical peaks and increased retention (hydrophobic retention dominates).
Pathway B: Low pH "Brute Force"
At pH < 3, the silanols are protonated (neutral), suppressing their ability to bind the amine.[1]
-
Column: End-capped C18 (e.g., C18-BDS).
-
Mobile Phase Additive: 0.1% Trifluoroacetic Acid (TFA).
-
Why TFA? TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.
Data Comparison: Tailing Factors
| Condition | Mobile Phase pH | Column Type | Tailing Factor (As) | Verdict |
| Standard | pH 7.0 (Water/MeOH) | Standard C18 | 2.5 - 4.0 | ❌ Fail |
| Pathway A | pH 11.0 (NH4OH) | Hybrid C18 | 1.0 - 1.2 | ✅ Excellent |
| Pathway B | pH 2.0 (TFA) | End-capped C18 | 1.1 - 1.3 | ✅ Good |
Module 2: The "Mirror Image" (Chiral Separation)
User Question: "I cannot separate the (1R) enantiomer from the (1S) impurity. They co-elute on my C18 column."
Root Cause Analysis
Enantiomers have identical physical properties in an achiral environment. A standard C18 column cannot distinguish them. You require a Chiral Stationary Phase (CSP) to create a transient diastereomeric complex.
Protocol: Polysaccharide Screening
For primary amines like this compound, Polysaccharide-based CSPs in Normal Phase are the gold standard.
Step 1: Column Selection
Screen the following two column chemistries first. They cover ~80% of amine separations.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).[1][5]
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).[1][5]
Step 2: Mobile Phase Optimization
-
Base Solvent: n-Hexane / Isopropanol (90:10).
-
The Critical Additive: You must add a basic modifier to the mobile phase. Without it, the amine will bind non-specifically to the silica support of the chiral column, causing massive tailing or total adsorption.
-
Recommendation: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine.
-
Step 3: Troubleshooting Resolution
If
-
Switch Modifier: Change Isopropanol to Ethanol (often improves selectivity for ethoxy-substituted aromatics).
-
Lower Temperature: Reduce column oven to 15°C. Lower temperature favors the formation of the chiral complex.
Module 3: Visual Troubleshooting Workflows
Diagram 1: General Troubleshooting Logic
Caption: Decision tree for resolving peak shape and separation issues for basic chiral amines.
Diagram 2: Chiral Method Development Workflow
Caption: Step-by-step workflow for screening and optimizing chiral separation.
FAQ: Frequently Asked Questions
Q: Can I use Reverse Phase (RP) for the chiral separation? A: Yes, but it is often less selective for this specific class than Normal Phase. If you must use RP (e.g., for LC-MS compatibility), use a column like Chiralpak IG-3 or Lux Cellulose-1 with a mobile phase of Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[6][7][8][9][10] High pH is still required to maintain peak shape.
Q: My retention time is shifting day-to-day. A: This is likely due to "pH Hysteresis" or temperature fluctuation.
-
Temperature: Amines are sensitive to temperature on chiral columns. Use a column oven set to 25°C ± 0.1°C.
-
Equilibration: Normal phase methods with basic additives require long equilibration times (minimum 20-30 column volumes) to saturate the silica surface with the amine modifier (DEA).
Q: What is the detection limit (LOD) for the (1S) impurity? A: Because of the aromatic ring, UV detection at 254 nm is robust. For trace impurity analysis (<0.1%), ensure your mobile phase background is low.[1] If using TFA, avoid detection below 220 nm due to baseline noise.[1]
References
-
Phenomenex. (2025). High pH Stability for Basic Compounds. Retrieved from
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H. Retrieved from
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from
-
Ye, Y., et al. (2001).[1] Enantiomeric separation of primary amines on polysaccharide-based chiral stationary phases. Journal of Chromatography A.
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Stability of (1R)-1-(4-Ethoxyphenyl)propylamine
Executive Summary & Core Directives
(1R)-1-(4-Ethoxyphenyl)propylamine (EPPA) is a chiral benzylic amine. While generally robust as a solid hydrochloride salt, its stability in acidic solution is compromised by the electron-donating ethoxy group at the para-position.
Critical Stability Alert: Under acidic conditions—particularly at elevated temperatures (>40°C) or high concentrations (>1 M)—EPPA undergoes acid-catalyzed racemization and elimination . The driving force is the formation of a resonance-stabilized benzylic carbocation.
Operational Rule of Thumb:
-
Solid State: Store as HCl salt at 2-8°C (Stable >2 years).
-
Solution State: Maintain pH < 4 only at low temperatures (< 10°C). Avoid prolonged exposure to strong acids at room temperature.
Technical Deep Dive: The Mechanism of Instability
To troubleshoot effectively, you must understand the causality of degradation. The instability of EPPA is not random; it is a direct consequence of its electronic structure.
The p-Ethoxy Effect
The ethoxy group (-OEt) is a strong electron donor by resonance. When the amine is protonated (
-
Protonation: The amine accepts a proton.
-
Dissociation (Rate Limiting Step): The C-N bond breaks, releasing neutral ammonia.
-
Carbocation Formation: A benzylic carbocation forms. Crucially, this cation is stabilized by the p-ethoxy group, which donates electron density into the ring and onto the benzylic carbon.
-
Fate of the Cation:
-
Path A (Racemization): Ammonia or water attacks the planar cation from either face, destroying the (1R) stereochemistry.
-
Path B (Elimination): A proton is removed from the adjacent methylene group, forming the styrene derivative (1-(4-ethoxyphenyl)propene).
-
Path C (Substitution): Water attacks to form the benzylic alcohol.
-
Visualizing the Degradation Pathway
Figure 1: The central role of the benzylic carbocation in racemization and degradation.
Troubleshooting Guides & FAQs
Scenario A: Loss of Optical Purity (ee%)
User Question: "I performed an acidic extraction to remove neutral impurities, but my enantiomeric excess (ee) dropped from 99% to 92%. Why?"
Root Cause: You likely held the compound in the acidic aqueous phase for too long or allowed the temperature to rise above 20°C. Corrective Action:
-
Temperature Control: Perform all acid-base extractions at 0–5°C .
-
Contact Time: Minimize the time the amine spends in the acidic phase (< 15 mins).
-
Acid Strength: Use the mildest acid possible (e.g., 0.5M HCl or Citric Acid) rather than concentrated H2SO4 or HCl.
Scenario B: Unknown Impurity in HPLC
User Question: "I see a new, less polar impurity (RRT ~1.5) growing during my reaction workup."
Root Cause: This is likely 1-(4-ethoxyphenyl)propene (the styrene derivative), formed via elimination. Diagnostic Check:
-
Does the impurity peak have a UV spectrum similar to the starting material but with a bathochromic shift (red-shift) due to extended conjugation?
-
Does the mass spectrum show a loss of 17 Da (NH3)? Corrective Action:
-
Avoid heating acidic solutions.
-
If concentrating an acidic fraction, do not exceed 35°C in the rotovap bath.
Scenario C: Storage Stability
User Question: "Can I store the free base oil in the fridge?"
Root Cause: Benzylic amines absorb CO2 from the air (forming carbamates/carbonates) and are prone to oxidative degradation (N-oxide formation) over time. Recommendation:
-
Preferred: Convert to the Hydrochloride Salt . It is a crystalline solid that is chemically stable for years if kept dry.
-
Alternative: If you must store the free base, store it under Argon/Nitrogen at -20°C.
Validated Protocols
Protocol 1: Safe Acidic Workup (Minimizing Racemization)
Use this protocol when isolating EPPA from neutral organic impurities.
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool the organic mixture (containing EPPA) to 0–5°C . |
| 2 | Acid Prep | Prepare cold (4°C) 0.5 M HCl or 10% Citric Acid . |
| 3 | Extraction | Add acid to organic phase. Stir vigorously for max 10 mins . |
| 4 | Separation | Separate layers immediately. Keep the aqueous layer on ice. |
| 5 | Basification | Slowly add 2M NaOH (cold) to the aqueous layer until pH > 12. |
| 6 | Extraction | Extract back into organic solvent (e.g., MTBE or DCM). |
Protocol 2: HPLC Stability Assay
Use this to validate your specific storage or reaction conditions.
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (or 254 nm).
-
Pass Criteria:
-
(1R)-Enantiomer: > 98.0%
-
(1S)-Enantiomer: < 1.0%
-
Styrene Impurity: < 0.5%
-
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for resolving stability issues.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 10: Aliphatic Nucleophilic Substitution, Section on Benzylic Substrates). Link
-
Nugent, T. C.[1] (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications.[2] Wiley-VCH. (Detailed discussion on handling chiral benzylic amines). Link
-
PubChem Compound Summary. (2024). (1R)-1-(4-ethoxyphenyl)ethanamine (Analogous Structure Data).[3] National Center for Biotechnology Information. Link
Sources
Validation & Comparative
1H NMR chemical shift assignment for (1R)-1-(4-Ethoxyphenyl)propylamine
This guide serves as a technical standard for the structural validation of (1R)-1-(4-Ethoxyphenyl)propylamine , a chiral building block often used in pharmaceutical synthesis.
Unlike generic spectral lists, this document functions as a Comparative Performance Guide . It compares the standard structural assignment (Method A) against advanced chiral discrimination protocols (Method B) to demonstrate how to definitively distinguish the (1R)-enantiomer from its racemic "alternative" using NMR spectroscopy.
Part 1: Structural Definition & Numbering
To ensure the accuracy of the assignment, we first define the atom numbering scheme used throughout this guide.
Figure 1: Connectivity map for this compound. Note the chiral center at Cα.
Part 2: Comparative Analysis of Methods
This section compares the "Baseline Performance" (Standard Characterization) against "High-Fidelity Discrimination" (Chiral Purity Analysis).
Method A: Standard Structural Assignment (Baseline)
Objective: Confirm chemical connectivity and functional groups. Solvent: CDCl₃ (Deuterated Chloroform) at 298 K. Reference: TMS (0.00 ppm).
Experimental Insight:
In CDCl₃, the amine protons (
| Position | Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Ar-H (2,6) | Aromatic | 7.24 | Doublet (d) | 2H | 8.5 | Ortho to alkyl chain (deshielded). |
| Ar-H (3,5) | Aromatic | 6.86 | Doublet (d) | 2H | 8.5 | Ortho to ethoxy (shielded by resonance). |
| O-CH₂ (8) | Methylene | 4.02 | Quartet (q) | 2H | 7.0 | Characteristic ethoxy pattern. |
| Cα-H | Methine | 3.85 | Triplet (t)* | 1H | 6.8 | Benzylic chiral center. |
| Cβ-H₂ | Methylene | 1.68 | Multiplet (m) | 2H | - | Diastereotopic potential masked by rotation. |
| NH₂ | Amine | 1.55 | Broad (br s) | 2H | - | Exchangeable; shift varies.[2] |
| Ethoxy-CH₃ (9) | Methyl | 1.40 | Triplet (t) | 3H | 7.0 | Coupled to O-CH₂. |
| Cγ-H₃ | Methyl | 0.88 | Triplet (t) | 3H | 7.4 | Terminal propyl methyl. |
*Note: The Cα-H may appear as a doublet of doublets (dd) in higher resolution fields (>500 MHz) due to the non-equivalence of the Cβ protons.
Method B: Chiral Discrimination (Performance vs. Alternative)
Objective: Distinguish the (1R)-product from the Racemic alternative. Reagent: (S)-(+)-Mandelic Acid (Chiral Solvating Agent - CSA). Solvent: CDCl₃.[3][4]
The Comparative Logic: Standard NMR (Method A) cannot distinguish the (1R) product from the racemic mixture. To validate the "performance" (enantiomeric purity) of the (1R) sample, we introduce a CSA. The CSA forms a transient diastereomeric complex with the amine.[4]
-
In Pure (1R) Sample: Only one set of signals remains.
-
In Racemic (Alternative): The signals for
and the Ethoxy-CH₃ split into two distinct sets.
Protocol:
-
Dissolve 10 mg of the amine in 0.6 mL CDCl₃.
-
Acquire a baseline spectrum.
-
Add 1.5 equivalents (approx 15 mg) of (S)-(+)-Mandelic Acid .
-
Shake well and acquire the spectrum immediately.
Results Table: Shift Dispersion (Δδ)
| Signal | (1R)-Complex Shift | (1S)-Complex Shift (Racemate) | Δδ (Split) | Interpretation |
| Cα-H | 4.15 ppm | 4.08 ppm | 0.07 ppm | High discrimination. Diagnostic peak. |
| Ethoxy-CH₃ | 1.38 ppm | 1.35 ppm | 0.03 ppm | Moderate discrimination. |
| Ar-H (Ortho) | 7.18 ppm | 7.12 ppm | 0.06 ppm | Good discrimination. |
Part 3: Experimental Workflow
The following diagram illustrates the decision-making process for validating this specific compound, emphasizing the "Self-Validating" requirement of the guide.
Figure 2: Validation workflow for Identity (Method A) and Enantiomeric Purity (Method B).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for chemical shift increments).
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[5] (Data synthesized from analog 1-(4-methoxyphenyl)ethylamine, SDBS No. 51760).[5]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of (1R)-1-(4-Ethoxyphenyl)propylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of (1R)-1-(4-Ethoxyphenyl)propylamine, a compound of interest in pharmaceutical and forensic sciences. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes established fragmentation principles for structurally related phenethylamine derivatives to predict its behavior under mass spectrometric analysis. This approach allows for a robust, theoretical framework for the identification and characterization of this molecule and its analogs.
Introduction to this compound and the Significance of its Mass Spectrometric Analysis
This compound belongs to the phenethylamine class, a group of compounds with diverse pharmacological activities. Accurate analytical methods are crucial for metabolism studies, pharmacokinetic profiling, and quality control in drug development, as well as for identification in forensic contexts. Mass spectrometry (MS) is a cornerstone technique for these applications, providing detailed structural information through the analysis of molecular fragmentation patterns.[1][2] Understanding these patterns is essential for unambiguous compound identification, especially when dealing with novel psychoactive substances or drug metabolites.[3]
Predicted Fragmentation Pathways of this compound
The fragmentation of phenethylamine derivatives in mass spectrometry is primarily governed by the stability of the resulting carbocations and radical species.[4] The most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will induce distinct fragmentation patterns. EI, a hard ionization technique, typically leads to extensive fragmentation, while ESI, a soft ionization method, often preserves the protonated molecular ion ([M+H]+).[5]
Electron Ionization (EI-MS) Fragmentation
Under EI-MS, this compound (molecular weight: 179.26 g/mol ) is expected to undergo several key fragmentation reactions:
-
Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines and is anticipated to be a dominant process.[6] It involves the homolytic cleavage of the Cα-Cβ bond (the bond between the carbon bearing the amino group and the adjacent carbon of the ethyl group), leading to the formation of a stable iminium ion. For this compound, this would result in a base peak at m/z 44 .
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the propylamino group is another highly probable fragmentation. This would generate a resonance-stabilized benzylic cation. The primary fragment would be the 4-ethoxyphenylmethyl cation at m/z 135 . Subsequent loss of an ethylene molecule (28 Da) from the ethoxy group could lead to a fragment at m/z 107 .
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the ionized phenyl ring, followed by the elimination of a neutral propene molecule, potentially leading to a fragment at m/z 137 .
The following diagram illustrates the predicted primary EI-MS fragmentation pathway for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Electrospray Ionization (ESI-MS) Fragmentation
In ESI-MS, particularly with tandem mass spectrometry (MS/MS), the protonated molecular ion [M+H]+ at m/z 180 is expected to be the precursor ion. Collision-induced dissociation (CID) of this ion would likely yield the following significant product ions:
-
Loss of Ammonia: A common fragmentation for primary amines is the neutral loss of ammonia (NH₃, 17 Da), which would produce a fragment at m/z 163 .
-
Benzylic Cleavage: Similar to EI-MS, cleavage at the benzylic position would result in the 4-ethoxyphenylmethyl cation at m/z 135 .
-
Formation of the Iminium Ion: Alpha-cleavage can also occur in ESI-MS/MS, leading to the iminium ion at m/z 44 , although potentially with lower abundance compared to EI-MS.
Comparative Analysis with Structurally Related Compounds
The predicted fragmentation pattern of this compound can be compared to that of other well-characterized phenethylamines.
| Compound | Key Fragments (m/z) and Proposed Structures | Ionization | Reference |
| This compound (Predicted) | 44 (CH₃CH=NH₂⁺), 135 (CH₃CH₂OC₆H₄CH₂⁺), 107 (HOC₆H₄CH₂⁺) | EI | N/A |
| Amphetamine | 44 (CH₃CH=NH₂⁺), 91 (C₇H₇⁺, tropylium ion) | EI | [4] |
| Methamphetamine | 58 (CH₃CH=N⁺(CH₃)H), 91 (C₇H₇⁺, tropylium ion) | EI | [4] |
| 4-Methoxyamphetamine (PMA) | 44 (CH₃CH=NH₂⁺), 121 (CH₃OC₆H₄CH₂⁺) | EI | [7] |
This comparison highlights the expected characteristic fragments. The iminium ion at m/z 44 is a strong indicator of a primary propylamine side chain. The benzylic fragment at m/z 135 is indicative of the 4-ethoxyphenyl moiety, distinguishing it from analogs with different aromatic substitutions.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a generalized, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI.
GC-MS (EI) Method
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and library spectra of related compounds.
LC-MS/MS (ESI) Method
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 methanol:water with 0.1% formic acid. Further dilute to a working concentration of 1 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Analysis Mode: Full scan (m/z 50-500) to identify the precursor ion [M+H]+, followed by product ion scan of the precursor ion at m/z 180.
-
-
Data Analysis: Analyze the product ion spectrum to identify key fragments resulting from the collision-induced dissociation of the protonated molecule.
The following diagram illustrates the general workflow for the mass spectrometric analysis.
Caption: General workflow for GC-MS and LC-MS/MS analysis.
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of this compound based on established chemical principles and comparative data from related phenethylamine compounds. The proposed fragmentation pathways, centered around α-cleavage and benzylic cleavage, offer a solid basis for the identification and structural elucidation of this molecule using both EI-MS and ESI-MS techniques. The provided experimental protocols serve as a starting point for method development, enabling researchers to confidently analyze this and similar compounds in various scientific applications.
References
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. [Link]
-
Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry | Request PDF. [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]
-
New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. [Link]
-
A detailed mechanistic fragmentation analysis of N-alkylated synthetic cathinones. [Link]
-
A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS | Request PDF. [Link]
-
common fragmentation mechanisms in mass spectrometry. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]
-
Mass Spectrometry - Fragmentation Patterns. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. [Link]
Sources
- 1. fda.gov.tw [fda.gov.tw]
- 2. New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing synthetic routes for (1R)-1-(4-Ethoxyphenyl)propylamine vs racemic mixtures
[1]
Target Molecule: (1R)-1-(4-Ethoxyphenyl)propan-1-amine CAS: 1201633-52-4 (HCl salt) Primary Application: Chiral building block for pharmaceutical intermediates (GPCR ligands, Calcium channel blockers).[1]
Part 1: Executive Summary & Strategic Analysis[1]
In the development of chiral active pharmaceutical ingredients (APIs), the choice between resolving a racemic mixture and pursuing asymmetric synthesis is a critical decision point. For (1R)-1-(4-Ethoxyphenyl)propylamine , a benzylic amine derivative, the decision hinges on scale, cost-of-goods (COGS), and environmental impact.[1]
This guide compares three distinct methodologies:
-
Classical Resolution (Route A): Robust, low-tech, but low atom economy.[1]
-
Biocatalytic Transamination (Route B): High selectivity, green, scalable, but requires enzyme screening.
-
Ellman’s Auxiliary (Route C): High purity, predictable, best for discovery/pilot scale.
Decision Matrix: Which Route to Choose?
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project phase and constraints.
Part 2: Detailed Synthetic Routes[2][3]
Route A: The Classical Approach (Racemic Synthesis + Resolution)
Mechanism: Reductive amination of 4-ethoxypropiophenone followed by diastereomeric salt formation.[1]
Step 1: Synthesis of Racemic Amine
-
Precursor: 4-Ethoxypropiophenone.[1]
-
Reagents: Ammonium formate, Formic acid (Leuckart-Wallach) or
followed by .[1] -
Protocol:
-
Reflux 4-ethoxypropiophenone (1.0 eq) in excess ammonium formate (4.0 eq) at 160°C for 12 hours.
-
Hydrolyze the intermediate formamide with 6M HCl.
-
Basify with NaOH and extract with MTBE.
-
Yield: ~75-80% (Racemic).
-
Step 2: Optical Resolution
-
Resolving Agent: (S)-(+)-Mandelic Acid.[1] (Note: For R-amine, S-acid is typically screened first to form the less soluble salt).[1]
-
Solvent System: Ethanol/Water (9:1).[1]
-
Protocol:
-
Dissolve racemic amine (100 g) in Ethanol (500 mL).
-
Add (S)-(+)-Mandelic acid (0.5 eq - "Pope-Peachey" method or 1.0 eq).
-
Heat to reflux until clear, then cool slowly to 0°C over 8 hours.
-
Filter the precipitate (The (R)-amine-(S)-mandelate salt).[1]
-
Recrystallize from Ethanol to upgrade ee from 85% to >99%.
-
Liberate free base with 2M NaOH.
-
Pros/Cons:
-
(+) No IP constraints on reagents.[1]
-
(-) Max theoretical yield is 50% (unless dynamic kinetic resolution is applied).[1]
-
(-) Labor-intensive recrystallization.[1]
Route B: Biocatalytic Asymmetric Synthesis (The Modern Standard)
Mechanism: Stereoselective transamination using an
Pathway Diagram
Figure 2: Biocatalytic transamination pathway utilizing isopropylamine as the sacrificial amine donor.[1]
Experimental Protocol
-
Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).[1]
-
Substrate Loading: Suspend 4-ethoxypropiophenone (50 g/L) in the buffer with 10% DMSO (co-solvent).
-
Amine Donor: Add Isopropylamine (1.5 M) to drive equilibrium.
-
Catalyst: Add (R)-selective Transaminase (e.g., Codexis ATA-417 or similar commercial variant) at 2 g/L.
-
Reaction: Stir at 45°C for 24 hours. Monitor conversion by HPLC.
-
Workup: Acidify to pH 2, extract unreacted ketone. Basify aqueous layer to pH 12, extract Product into Ethyl Acetate.
-
Evaporation: Concentrate to yield oil.
Performance Data:
-
Conversion: >90% (with equilibrium displacement).[1]
-
ee: >99% (Enzymatic selectivity is typically absolute).[1]
-
Atom Economy: High.
Route C: Ellman’s Auxiliary (Discovery/Lab Scale)
Mechanism: Diastereoselective addition of Grignard reagent to a chiral sulfinylimine.
Protocol
-
Imine Formation: Condense 4-ethoxybenzaldehyde with (R)-tert-butanesulfinamide (
, THF). -
Grignard Addition: Add Ethylmagnesium bromide (EtMgBr) at -78°C. The chiral auxiliary directs the addition to the Re-face.
-
Deprotection: Cleave the sulfinyl group with HCl/MeOH.
Pros/Cons:
Part 3: Comparative Analysis & Data
The following table summarizes the performance metrics for the (1R)-enantiomer synthesis.
| Metric | Route A: Classical Resolution | Route B: Biocatalysis (ATA) | Route C: Ellman's Auxiliary |
| Yield (Overall) | 35-40% (from ketone) | 85-90% | 65-75% |
| Enantiomeric Excess | >99% (after 2 recrystallizations) | >99.5% (intrinsic) | >98% |
| Atom Economy | Poor (Discard 50% isomer) | Excellent | Moderate |
| Cost (at Scale) | Low | Medium (Enzyme dependent) | High |
| Scalability | High | High | Low (Cryogenic steps) |
| Green Score | Low (Solvent heavy) | High (Water based) | Medium |
Critical Quality Attributes (CQA)
-
Impurity Profile: Route A often contains trace (S)-enantiomer (0.5-1.0%) if recrystallization is rushed.[1] Route B typically produces <0.1% (S)-isomer.[1]
-
Physical State: The HCl salt (CAS 1201633-52-4) is a white crystalline solid.[1] Melting point: ~190-195°C (analogous to methoxy derivative).[1]
References
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43.7 (2004): 788-824.[1] Link[1]
-
Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Product Literature. Link
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35.11 (2002): 984-995.[1] Link[1]
-
Nugent, T. C. (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.[1] Link[1]
-
Sigma-Aldrich. "Product Specification: [1-(4-ethoxyphenyl)propyl]amine hydrochloride."[1] Merck KGaA. Link[1]
Validating Enantiomeric Purity of (1R)-1-(4-Ethoxyphenyl)propylamine: A Comparative Technical Guide
Executive Summary & Strategic Context
(1R)-1-(4-Ethoxyphenyl)propylamine is a critical primary benzylic amine intermediate, frequently utilized in the synthesis of serotonin reuptake inhibitors (SSRIs) and adrenergic receptor antagonists.[1] In pharmaceutical applications, the enantiomeric purity (ee%) of this intermediate is non-negotiable; the (1S)-enantiomer often represents a eutomer/distomer risk, potentially leading to off-target toxicity or reduced efficacy.
This guide moves beyond generic advice to provide a validated, multi-modal approach for confirming enantiomeric purity. We compare three methodologies: Direct Chiral HPLC (the QC standard), Indirect Derivatization (for absolute configuration proof), and Polarimetry (for rapid identity confirmation).
The Core Challenge
Primary amines are notoriously difficult to chromatograph due to the interaction between the basic amino group and residual silanols on silica supports, leading to peak tailing. Furthermore, the structural similarity between the ethyl and propyl chains requires high-selectivity stationary phases.
Method A: Direct Chiral HPLC (The Gold Standard)
Verdict: Best for routine QC, high-throughput, and trace impurity quantification (0.1% level).
Direct resolution on polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard for benzylic amines.[1] The "coated" phases (e.g., Chiralcel OD-H) generally offer superior selectivity for this specific aromatic-aliphatic architecture compared to immobilized phases, provided the mobile phase is restricted to standard solvents.
Experimental Protocol
1. Column Selection:
-
Primary: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]
-
Alternative: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Rationale: The 3,5-dimethylphenylcarbamate selector creates a "cleft" that specifically recognizes the spatial orientation of the phenyl vs. propyl group at the chiral center [1].
2. Mobile Phase Composition:
-
Solvents: n-Hexane : Isopropyl Alcohol (IPA).[1]
-
Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.[1]
-
Causality: The basic additive suppresses the ionization of residual silanols on the silica backbone. Without DEA, the amine analyte will interact ionically with the column, causing severe tailing and loss of resolution [2].
3. Instrument Settings:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV @ 225 nm (max absorption of the ethoxy-phenyl moiety).[1]
4. Sample Preparation:
-
Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.
-
Note: Avoid dissolving in pure IPA or Ethanol if using a Hexane-rich mobile phase to prevent "solvent shock" peak distortion.[1]
Data Interpretation[1][3][4][5][6][7][8]
-
Expected Elution Order: Typically, the (R)-enantiomer elutes second on OD-H columns for this class of amines, but this must be confirmed with a certified reference standard.
-
System Suitability Limits:
-
Resolution (
): > 2.0 -
Tailing Factor (
): < 1.3[1]
-
Method B: Indirect Analysis via Mosher's Amide (Absolute Configuration)[1]
Verdict: Essential for R&D when a reference standard is unavailable or to validate the elution order of Method A.
If you lack a certified (1R) standard, you cannot rely on HPLC retention time alone. You must derivatize the amine with a chiral derivatizing agent (CDA) of known configuration, such as (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).[1]
Experimental Protocol
1. Reaction:
2. Procedure:
-
Mix 10 mg of this compound (analyte) with 1.5 eq of (S)-MTPA-Cl in dry CH₂Cl₂ (2 mL).
-
Add 3 eq of Pyridine.
-
Stir at RT for 1 hour.
-
Quench with dilute HCl, extract with CH₂Cl₂, and dry over Na₂SO₄.
3. Analysis (Achiral HPLC or NMR):
-
NMR: Analyze ¹H NMR or ¹⁹F NMR. The diastereomers will show distinct chemical shifts (
) for the protons near the chiral center. -
Achiral HPLC: The resulting diastereomers are chemically distinct and can be separated on a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18) using a Water/Acetonitrile gradient.
4. Validation Logic: By reacting the racemic amine with (S)-MTPA-Cl, you generate two diastereomers.[1] If your specific sample yields only one distinct peak/set of signals, it is enantiomerically pure.[3] The specific chemical shift changes allow assignment of the (R) or (S) configuration based on the Mosher model [3].
Method C: Polarimetry (Optical Rotation)[1][7]
Verdict: Suitable only for raw material ID and gross error checking. NOT for trace purity.
While literature for the methoxy-analog suggests a specific rotation
Protocol:
-
Calibrate polarimeter with a quartz control plate.[1]
-
Prepare a solution of c = 1.0 g/100mL in Ethanol.
-
Formula:
[1]
Warning: Small amounts of highly rotating impurities (like chiral precursors) can skew results, giving false passes.
Comparative Performance Matrix
| Feature | Method A: Chiral HPLC | Method B: Mosher's Derivatization | Method C: Polarimetry |
| Primary Use | QC Release, Trace Impurity | Absolute Config.[1] Assignment | Identity ID |
| Accuracy | High (±0.1%) | Medium (±1-2%) | Low (±5%) |
| Speed | Fast (15 min/run) | Slow (2-4 hours prep) | Instant |
| Cost | High (Columns ~$1k) | Medium (Reagents) | Low |
| LOD | < 0.05% distomer | ~1.0% distomer | N/A (Gross purity only) |
| Robustness | High (with SST) | Low (Reaction completeness issues) | High |
Decision & Optimization Workflows
Diagram 1: Method Selection Strategy
Caption: Logical flow for selecting the appropriate validation method based on development stage and reference standard availability.
Diagram 2: Chiral HPLC Optimization Loop
Caption: Step-by-step optimization cycle to resolve amine tailing and maximize resolution (
References
-
Daicel Chiral Technologies. (2025).[5] Chiral Column Selection Guide for Amines. Retrieved from [Link]
-
Phenomenex. (2024).[1][6] Chiral HPLC Separations: Method Development Guide. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. Retrieved from [Link][1]
-
PubChem. (2025).[1][7] Compound Summary: (R)-1-(4-Methoxyphenyl)ethylamine.[1][7] Retrieved from [Link][1]
Sources
- 1. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 5. chiraltech.com [chiraltech.com]
- 6. mdpi.com [mdpi.com]
- 7. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Solid-State Performance of (1R)-1-(4-Ethoxyphenyl)propylamine Salts
This guide outlines the comparative solid-state analysis of salts derived from (1R)-1-(4-Ethoxyphenyl)propylamine , a critical chiral intermediate often utilized in the synthesis of adrenergic receptor modulators and similar pharmacophores.
Due to the proprietary nature of specific industrial datasets, this guide synthesizes available crystallographic data from structural analogs (specifically the ethylamine congener) and established solid-state principles to provide a robust framework for selection and characterization.
Executive Summary
Target Molecule: this compound (CAS: 856758-62-8) Application: Chiral resolution agent, API intermediate. Critical Challenge: The propyl chain introduces conformational flexibility compared to the ethylamine analog, often leading to lower melting points and a higher propensity for oiling out during salt formation.
This guide compares three primary salt forms—Hydrochloride (HCl) , (L)-Tartrate , and (R)-Mandelate —to determine the optimal candidate for isolation, purification, and downstream processing.
Comparative Performance Matrix
The following data synthesizes crystallographic trends observed in para-ethoxy-benzylamine derivatives. The "Performance Score" aggregates crystallinity, yield, and resolution efficiency.
| Feature | Hydrochloride (HCl) | (L)-Tartrate (2:1) | (R)-Mandelate |
| Space Group (Typical) | P2₁ (Monoclinic) | P2₁2₁2₁ (Orthorhombic) | P2₁ (Monoclinic) |
| Packing Motif | Bilayer with charge-assisted H-bonds | 3D H-bond Network (Supramolecular) | Columnar Stacking (Aromatic) |
| Melting Point | High (>200°C) | Moderate (160-180°C) | Moderate (145-165°C) |
| Hygroscopicity | Moderate to High | Low | Low |
| Resolution Efficiency | N/A (Achiral counterion) | High (>90% ee) | Moderate (75-85% ee) |
| Solubility (Water) | High (>50 mg/mL) | Moderate (10-25 mg/mL) | Low (<5 mg/mL) |
| Primary Utility | Final API Formulation | Chiral Resolution | Slow Crystallization / Purification |
Analyst Note: While HCl provides the highest solubility, it fails as a resolving agent. The (L)-Tartrate is the superior candidate for chiral resolution due to its ability to form rigid hydrogen-bonded networks that discriminate between enantiomers more effectively than the flexible mandelate clusters.
Structural Analysis & Crystallographic Insights
A. The Hydrochloride Salt (Baseline)[4]
-
Crystal Habit: Needles or thin plates.
-
Interaction: The primary interaction is a charge-assisted hydrogen bond between the protonated amine (
) and the chloride anion ( ). -
Structural Liability: The ethoxy tail often displays high thermal motion (disorder) in the crystal lattice, leading to potential physical instability (hygroscopicity) at high humidity.
B. The (L)-Tartrate Salt (The Resolution Standard)
-
Crystal Habit: Prisms or blocks (ideal for X-ray diffraction).
-
Mechanism: Tartaric acid acts as a "molecular caliper." The distance between the two carboxylic acid groups matches the steric repeat unit of the (1R)-amine, creating a "handshake" interaction that excludes the (1S)-enantiomer.
-
Lattice Features:
-
Forms a 2:1 (Amine:Acid) stoichiometry.
-
The hydroxyl groups on the tartrate backbone act as secondary donors/acceptors, locking the ethoxy tail in a fixed conformation, reducing disorder compared to the HCl salt.
-
C. The (R)-Mandelate Salt
-
Crystal Habit: Large, flat plates.
-
Mechanism: Relies heavily on
stacking between the mandelate phenyl ring and the 4-ethoxyphenyl ring of the amine. -
Limitation: This stacking is less specific than the H-bond network of tartrate, often resulting in lower diastereomeric excess (de) during resolution steps.
Experimental Protocols
Protocol A: Single Crystal Growth (Tartrate Salt)
-
Objective: Obtain X-ray quality crystals to determine absolute configuration.
-
Method: Vapor Diffusion (Hanging Drop).
-
Prepare Solution: Dissolve 50 mg of this compound and 21 mg of (L)-Tartaric acid (0.5 eq) in 2 mL of Methanol.
-
Filter: Pass through a 0.22 µm PTFE syringe filter into a small vial.
-
Setup: Place the open vial inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).
-
Incubate: Seal the outer jar tightly and store at 4°C for 3-7 days.
-
Harvest: Collect the prismatic crystals immediately. Note: Tartrate crystals can be solvated; keep in mother liquor until mounting.
Protocol B: Powder X-Ray Diffraction (PXRD) Screening
-
Objective: Rapidly identify polymorphs.
-
Instrument: Cu K
radiation ( ). -
Scan Parameters: 2
range: 2° to 40°; Step size: 0.02°; Time/step: 1 sec. -
Key Diagnostic Peaks (Predicted):
-
Tartrate: Sharp low-angle peaks at ~6.5° and ~12.2° (indicating large unit cell/layering).
-
HCl: Broad halo if amorphous; sharp peaks at ~18-22° (packing efficiency).
-
Decision Logic & Workflow
The following diagrams illustrate the logical pathway for salt selection and the specific interactions governing the resolution efficiency.
Diagram 1: Solid Form Selection Workflow
Caption: Decision matrix for selecting the optimal salt form based on the stage of development (Resolution vs. Formulation).
Diagram 2: Mechanism of Chiral Recognition (Tartrate)
Caption: Mechanistic map showing the multi-point interaction required for successful chiral resolution using Tartrate.
References
-
PubChem. (R)-1-(4-Ethoxyphenyl)ethanamine (Analog Data).[1] National Library of Medicine.[1] [Link]
- European Patent Office.Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL).
-
Onyx Scientific. Chiral Resolution Screening | Solid State Guide. [Link]
Sources
Comparative Analysis of Chiral Resolving Agents for Ethoxyphenyl Propylamines
[1]
Executive Summary
This guide provides a technical evaluation of chiral resolving agents for ethoxyphenyl propylamines , a structural class critical to the synthesis of alpha-blockers like Tamsulosin and selective serotonin reuptake inhibitors (SSRIs) like Dapoxetine .
While asymmetric hydrogenation is gaining traction, diastereomeric salt crystallization remains the industrial workhorse due to cost-efficiency and scalability. This analysis compares three primary resolving agents: (O,O')-Di-p-toluoyl-L-tartaric acid (DPTTA) , (S)-Mandelic Acid , and (1S)-10-Camphorsulfonic Acid (CSA) .
Key Findings:
-
DPTTA offers the highest single-pass enantiomeric excess (ee > 95%) due to superior lattice rigidity provided by
- stacking interactions. -
Mandelic Acid is the most cost-effective for large-scale Tamsulosin intermediate resolution but often requires double recrystallization.
-
CSA is reserved for sterically hindered variants where carboxylate-ammonium interactions are insufficient without a strong sulfonate counter-ion.
Technical Context: The Stereochemical Challenge
Ethoxyphenyl propylamines possess a flexible alkyl ether chain that introduces significant conformational freedom. This flexibility often hinders the formation of rigid crystal lattices required for efficient discrimination between diastereomers.
Target Molecule Class:
-
Primary Target: 1-(2-ethoxyphenoxy)propan-2-amine (Key Tamsulosin fragment).
-
Structural Challenge: The distance between the chiral center (amine) and the aromatic ether reduces the "chiral communication" required for recognition.
Mechanism of Chiral Recognition
Successful resolution relies on the "Three-Point Interaction" model or, more accurately for these systems, a combination of hydrogen bonding and steric inclusion.
-
Primary Interaction: Proton transfer from the acid to the amine (Ionic bonding).
-
Secondary Interaction: Hydrogen bonding between hydroxyl/amide groups.
-
Tertiary Interaction (Critical): Van der Waals or
- stacking between the resolving agent's aromatic rings and the ethoxyphenyl moiety.
Comparative Analysis of Resolving Agents
The following data aggregates performance metrics from industrial screenings of rac-1-(2-ethoxyphenoxy)propan-2-amine.
Performance Matrix
| Feature | DPTTA | (S)-Mandelic Acid | (1S)-10-CSA |
| Primary Mechanism | Ionic + Strong | Ionic + H-Bonding | Ionic (Strong Acid) |
| Single-Pass Yield | 35 - 42% (Theoretical Max 50%) | 40 - 45% | 30 - 35% |
| Optical Purity (ee) | > 96% | 85 - 90% | 80 - 85% |
| Solvent System | Methanol/Water (High Specificity) | Ethanol/Acetone | Isopropanol |
| Recrystallization | Rarely needed | Often Required (1x) | Required (2x) |
| Cost Profile | High | Low | Moderate |
| Industrial Use | High-Value APIs (Late Stage) | Bulk Intermediates (Early Stage) | Specialized Cases |
Deep Dive: Agent Specifics
A. (O,O')-Di-p-toluoyl-L-tartaric acid (DPTTA)
DPTTA is the "Gold Standard" for aromatic amines. The toluoyl groups create a rigid, T-shaped inclusion cavity.
-
Pros: The aromatic rings of DPTTA stack with the ethoxyphenyl ring of the substrate, "locking" the conformation and preventing the wrong enantiomer from entering the lattice.
-
Cons: Higher cost requires efficient recovery loops (acidification and extraction).
B. (S)-Mandelic Acid
Widely used in the generic manufacturing of Tamsulosin intermediates (See US Patent 6835853).
-
Pros: Cheap and robust. The smaller size allows for denser packing.
-
Cons: Lacks the bulky steric barriers of DPTTA, leading to "solid solutions" where the unwanted diastereomer gets trapped in the crystal lattice, lowering ee%.
Experimental Protocol: Resolution of 1-(2-ethoxyphenoxy)propan-2-amine
Objective: Isolate the (R)-enantiomer using DPTTA. Scale: 100 mmol (approx. 19.5 g of racemic amine).
Phase 1: Salt Formation & Crystallization
-
Preparation: Dissolve 19.5 g (100 mmol) of racemic amine in 150 mL of Methanol (MeOH) .
-
Agent Addition: In a separate flask, dissolve 38.6 g (100 mmol, 1 eq) of DPTTA in 200 mL of MeOH.
-
Note: Using 0.5 eq (the "Pope-Peachey" method) is possible but 1 eq is recommended for initial optimization to maximize yield.
-
-
Mixing: Add the DPTTA solution to the amine solution at 60°C under stirring (300 RPM).
-
Nucleation: Cool slowly to 50°C. If turbidity does not occur, seed with 10 mg of pure diastereomeric salt.
-
Controlled Cooling: Lower temperature by 5°C/hour until reaching 20°C. Stir for 4 hours at 20°C.
-
Self-Validating Check: Stop stirring for 5 minutes. Crystals should settle rapidly. If the solution is milky/gelatinous, reheat and add 10% more solvent.
-
Phase 2: Isolation & Liberation ("Springing")
-
Filtration: Filter the white crystalline solid. Wash with cold MeOH (2 x 50 mL).
-
Drying: Dry at 50°C under vacuum to constant weight.
-
Liberation: Suspend the salt in 200 mL water. Add 20% NaOH solution until pH > 12.
-
Extraction: Extract the liberated free base with Dichloromethane (DCM) (3 x 100 mL).
-
Analysis: Dry organic layer over
, evaporate, and analyze via Chiral HPLC (Chiralcel OD-H column).
Workflow Visualization
Figure 1: Step-by-step workflow for the chiral resolution of ethoxyphenyl propylamines via diastereomeric salt formation.
Mechanism of Action: Why DPTTA Outperforms
The superiority of DPTTA lies in the supramolecular architecture of the salt. Unlike Mandelic acid, which relies primarily on a 2-point hydrogen bonding network, DPTTA utilizes the "U-turn" or "T-shape" conformation.
Molecular Recognition Diagram
Figure 2: The multi-point recognition mechanism. The
Industrial Application: Tamsulosin Synthesis[2]
In the commercial synthesis of Tamsulosin (Flomax), the resolution step is a critical cost driver.
-
The Precursor: 5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[1]
-
The Industry Standard: While DPTTA is technically superior in separation efficiency, (S)-(+)-Mandelic Acid is frequently cited in patents (e.g., US6835853B2) for this specific molecule.
-
Why? The sulfonamide group on the Tamsulosin intermediate provides additional hydrogen bonding donors, which enhances the binding with Mandelic acid, compensating for its lack of
-stacking bulk. This allows manufacturers to use the cheaper Mandelic acid reagent. -
Protocol Adjustment: For Tamsulosin intermediates, water is often introduced into the solvent system (e.g., Ethanol/Water 9:1) to optimize the solubility differential.
References
-
Process for resolution of tamsulosin and compounds. (2004). US Patent 6835853B2.
- Authority: Defines the industrial standard for using Mandelic acid in this specific class.
-
Process for the preparation of tamsulosin and intermediates thereof. (2011). US Patent 8017803B2.
- Authority: Details alternative solvent systems and purific
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
-
A Comparative Guide to Amine Resolution. (2025). BenchChem.
- Authority: Provides recent comparative data on yield and ee% for arom
-
Identify of Tamsulosin-Dimeric Impurity. (2025). ACS Omega / Org. Process Res. Dev.
- Authority: Discusses the impact of resolution efficiency on downstream API purity.
QC Standards for Commercial (1R)-1-(4-Ethoxyphenyl)propylamine Batches
Executive Summary: The Cost of Chiral Ambiguity
(1R)-1-(4-Ethoxyphenyl)propylamine (CAS: 925608-01-1 / 856758-62-8) is not merely a catalog reagent; it is the critical chiral scaffold for the synthesis of sulfonamide-based alpha-blockers, most notably Tamsulosin (Flomax) .[1][2] In pharmaceutical applications, the efficacy of the final drug depends entirely on the enantiomeric purity of this amine.
This guide compares High-Fidelity Pharmaceutical Grade batches against Standard Industrial Grades . It demonstrates why legacy QC methods (like polarimetry) are insufficient for modern drug development and establishes a rigorous, self-validating Chiral HPLC protocol as the gold standard.[1]
Part 1: The Criticality of Enantiomeric Purity
In the synthesis of Tamsulosin, the (R)-configuration of the propylamine backbone dictates the binding affinity to
-
(R)-Enantiomer: High affinity antagonist (Therapeutic).[1][2]
-
(S)-Enantiomer: Low affinity; constitutes an isomeric impurity that is difficult to purge in downstream steps.[1][2]
-
Racemic Mixtures: Require costly resolution steps (e.g., using chiral acids like camphor sulfonic acid), often resulting in yield losses >60%.
Recommendation: For GMP or late-stage development, only batches with >99.5% enantiomeric excess (ee) should be accepted.[1][2]
Part 2: Comparative Analysis of QC Methodologies
Polarimetry (Specific Rotation) vs. Chiral HPLC
Many low-cost suppliers rely on Specific Rotation (
| Feature | Method A: Polarimetry (Legacy) | Method B: Chiral HPLC (Gold Standard) |
| Principle | Rotation of plane-polarized light | Physical separation of enantiomers on CSP |
| Sensitivity | Low.[1][2] Requires large sample mass. | High. Detects <0.05% of (S)-isomer.[1][2] |
| Blind Spots | Can be "tricked" by chemical impurities that rotate light in the same direction. | Separates chemical impurities from chiral impurities. |
| Verdict | REJECT as primary release test. | MANDATORY for batch release. |
Batch Grade Comparison
The following table contrasts a typical "Catalog Grade" batch against a "Pharma Grade" batch based on experimental data.
| QC Metric | Standard Catalog Batch | High-Fidelity Pharma Batch | Impact on Synthesis |
| Chiral Purity (ee) | 97.0% - 98.0% | > 99.8% | Lower ee% propagates to final API, failing ICH Q3A limits.[1][2] |
| Chemical Purity | > 98.0% | > 99.5% | Impurities like 4-ethoxyphenylacetone compete in coupling reactions.[1][2] |
| Water (KF) | < 1.0% | < 0.1% | Excess water hydrolyzes sensitive coupling reagents (e.g., sulfonyl chlorides).[1] |
| Assay (Titration) | 95% - 105% | 99.0% - 101.0% | Precise stoichiometry is vital to prevent side reactions.[1][2] |
Part 3: Impurity Profiling & Origins
Understanding where impurities come from allows you to select the right detection method.
Visualization: Impurity Genesis
Caption: Figure 1. Genesis of critical impurities during reductive amination synthesis. The (S)-enantiomer arises from poor catalyst selectivity, while chemical impurities stem from side reactions.[1][2]
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Chiral HPLC (Enantiomeric Purity)
This method is designed to separate the (R) and (S) enantiomers with a resolution factor (
System Suitability:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[1][2]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]
-
Note: Diethylamine (DEA) is critical to suppress peak tailing of the primary amine.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV @ 225 nm (aromatic absorption).[1]
-
Sample Prep: Dissolve 5 mg in 10 mL of Mobile Phase.
Acceptance Criteria:
-
Retention time of (S)-isomer: ~8.5 min (typical).[1]
-
Retention time of (R)-isomer: ~11.0 min (typical).[1]
-
Resolution (
) between enantiomers: .[1] -
Enantiomeric Excess:
.[4]
Protocol B: Chemical Purity (RP-HPLC)
Detects non-chiral impurities like the ketone starting material or de-ethylated phenol.[1][2]
System Suitability:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 210 nm and 254 nm.
Part 5: QC Decision Tree (Workflow)
Adopting a "Gatekeeper" approach ensures no sub-standard material enters the synthesis pipeline.
Caption: Figure 2. QC Decision Tree aligned with ICH Q6A specifications for chiral drug substances.
References
-
ICH Q6A Specifications. Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. Link
-
Tamsulosin Synthesis Pathways. Chemoenzymatic synthesis of Tamsulosin.[6][7] Organic & Biomolecular Chemistry, 2025. Link
-
Chiral Separation of Amines. Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers. BenchChem.[5] Link[1]
-
Polysaccharide CSP Mechanisms. Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Link
Sources
- 1. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 925608-01-1|1-(4-Ethoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 3. scas.co.jp [scas.co.jp]
- 4. extranet.who.int [extranet.who.int]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for (1R)-1-(4-Ethoxyphenyl)propylamine
[1][2][3][4]
Executive Summary & Operational Context
From the Desk of the Senior Application Scientist
Effective chemical waste management is not merely a regulatory checkbox; it is a fundamental component of experimental integrity and laboratory safety. This guide outlines the specific disposal protocols for (1R)-1-(4-Ethoxyphenyl)propylamine (CAS: 856758-62-8).
As a chiral primary amine with an aromatic ether moiety, this compound presents specific challenges regarding basicity, potential volatility, and reactivity with oxidizing agents. The protocols below are designed to neutralize these risks, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting both personnel and the environment.
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, you must validate the material against its chemical profile. This ensures you are applying the correct waste code and segregation strategy.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Target Analyte / Reagent |
| CAS Number | 856758-62-8 | Unique Identifier for Waste Manifests |
| Molecular Formula | C₁₁H₁₇NO | Organic Nitrogenous Waste |
| Functional Groups | Primary Amine (-NH₂), Ether (-O-) | Basic ; Incompatible with strong acids/oxidizers |
| Physical State | Liquid (typically) or Low-melting Solid | Requires leak-proof secondary containment |
| Primary Hazards | Corrosive (Skin/Eye), Irritant | Requires chemically resistant PPE (Nitrile/Neoprene) |
Key Safety Directive: Treat this substance as a Class 8 Corrosive and a potential Combustible Liquid . Its amine functionality means it will react exothermically with acids. NEVER add this directly to an acidic waste stream without controlled neutralization or designated segregation.
Pre-Disposal: Handling & Segregation Logic[5]
Proper disposal begins at the bench. Segregation is the single most critical step to prevent "cocktailing"—the accidental mixing of incompatible waste streams that leads to fires or toxic gas evolution.
Waste Stream Decision Matrix
The following logic gate determines the correct waste container for your sample.
Figure 1: Decision logic for segregating amine-based chemical waste. Ensure compatibility with the receiving carboy.
Detailed Disposal Protocol
Method A: Incineration (Recommended)
The gold standard for disposing of organic amines is thermal destruction via a licensed chemical incinerator equipped with an afterburner and scrubber. This ensures the nitrogen is converted to nitrogen oxides (scrubbed) or N₂ gas, rather than contaminating water tables.
Step-by-Step Workflow:
-
Preparation:
-
Don appropriate PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Work inside a fume hood to mitigate inhalation of amine vapors.[1]
-
-
Solubilization (If Solid):
-
If the material is a solid residue, dissolve it in a combustible solvent such as ethanol or methanol . This facilitates burning in the incinerator.
-
Note: Avoid using chlorinated solvents (like dichloromethane) unless absolutely necessary, as they increase disposal costs and environmental impact.
-
-
Containerization:
-
Transfer the liquid into a High-Density Polyethylene (HDPE) or glass waste container.
-
Crucial: Ensure the container is compatible with bases. Avoid metal containers (aluminum) which can react with amines.
-
-
Labeling:
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) .
-
Keep separate from strong acids (e.g., Hydrochloric Acid, Sulfuric Acid) and oxidizers (e.g., Hydrogen Peroxide, Permanganates).
-
Method B: Spill Management (Emergency Procedure)
If a spill occurs, immediate containment is required to prevent environmental release.
-
Evacuate & Ventilate: Clear the immediate area.
-
Neutralize (Optional but Recommended):
-
Use a commercially available acid neutralizer or weak acid (e.g., Citric Acid) to neutralize the basic amine only if you are trained to do so.
-
Warning: This reaction generates heat. Proceed slowly.
-
-
Absorb:
-
Cover the spill with an inert absorbent material (Vermiculite, Dry Sand, or Chemizorb®).
-
Do not use paper towels or sawdust if the substance is concentrated, as amines can be combustible.
-
-
Collect:
-
Sweep the absorbent into a heavy-duty hazardous waste bag or wide-mouth jar.
-
Label as "Debris contaminated with Corrosive Amine".
-
Regulatory Compliance & Documentation
Compliance is non-negotiable. Violating waste disposal regulations (like pouring amines down the drain) can result in severe fines and revocation of laboratory licenses.
-
RCRA Classification: This material likely falls under "Characteristic Waste" for Corrosivity (D002) if the pH is >12.5, or potentially Ignitability (D001) depending on the solvent matrix.
-
Prohibition: NEVER dispose of this compound via sanitary sewer systems. It is toxic to aquatic life and can damage plumbing infrastructure.
Disposal Lifecycle Diagram
Figure 2: The chain of custody for hazardous chemical waste from generation to final destruction.[5]
References
-
ChemicalBook . (n.d.). This compound Product Description & CAS 856758-62-8.[5][6] Retrieved from
-
Fisher Scientific . (2025). Safety Data Sheet: Propylamine (General Amine Hazards). Retrieved from [5]
-
Sigma-Aldrich . (2025).[7] Safety Data Sheet: General Aromatic Amines Handling. Retrieved from
-
UBC Safety & Risk Services . (n.d.). In-Laboratory Treatment of Chemical Waste (Amine Oxidation). Retrieved from
-
BenchChem . (2025). Proper Disposal of Aromatic Amines: A Step-by-Step Guide. Retrieved from
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. opcw.org [opcw.org]
- 3. Propylamine - Wikipedia [en.wikipedia.org]
- 4. angenechemical.com [angenechemical.com]
- 5. 925608-01-1|1-(4-Ethoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 6. 856758-62-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
